molecular formula C25H31N3 B587258 Leucocrystal Violet-d6 CAS No. 1173023-92-1

Leucocrystal Violet-d6

Cat. No.: B587258
CAS No.: 1173023-92-1
M. Wt: 379.6 g/mol
InChI Key: OAZWDJGLIYNYMU-WFGJKAKNSA-N
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Description

Leucocrystal Violet-d6 is a deuterated analog of leucocrystal violet dye.>

Properties

IUPAC Name

4-[[4-[bis(trideuteriomethyl)amino]phenyl]-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,25H,1-6H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZWDJGLIYNYMU-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705475
Record name 4,4'-[(4-{Bis[(~2~H_3_)methyl]amino}phenyl)methylene]bis(N,N-dimethylaniline)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-92-1
Record name 4,4'-[(4-{Bis[(~2~H_3_)methyl]amino}phenyl)methylene]bis(N,N-dimethylaniline)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-92-1
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Leucocrystal Violet-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a feasible synthetic protocol for Leucocrystal Violet-d6, a deuterated analog of Leucocrystal Violet. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require a stable, isotopically labeled internal standard for mass spectrometry-based assays or as a tracer in metabolic studies.

Introduction

Leucocrystal Violet (LCV) is the colorless, reduced form of Crystal Violet, a triarylmethane dye. Its deuterated isotopologue, this compound, is a valuable tool in analytical and forensic applications, primarily serving as an internal standard in quantitative analyses due to its mass shift of +6 Da compared to the unlabeled compound. The "d6" designation signifies the presence of six deuterium atoms, typically on the two methyl groups of one of the N,N-dimethylaniline moieties. This guide outlines a plausible and efficient synthesis route, presents the necessary experimental details, and provides visualizations of the chemical pathway.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through the acid-catalyzed condensation of N,N-bis(trideuteriomethyl)aniline with Michler's hydrol, which is the reduced form of 4,4'-bis(N,N-dimethylamino)benzophenone (Michler's ketone). This approach ensures the specific incorporation of the deuterium labels into one of the three N,N-dimethylamino groups of the final product.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions A N,N-bis(trideuteriomethyl)aniline C This compound A->C B Michler's Hydrol B->C D Acid Catalyst (e.g., HCl) D->C E Solvent (e.g., Ethanol) E->C F Heat F->C

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol details the synthesis of this compound from N,N-bis(trideuteriomethyl)aniline and Michler's hydrol.

3.1. Materials and Reagents

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
N,N-bis(trideuteriomethyl)aniline102499-81-8C₈H₇D₆N127.23
Michler's Hydrol172-45-2C₁₇H₂₄N₂O272.39
Hydrochloric Acid (concentrated)7647-01-0HCl36.46
Ethanol (anhydrous)64-17-5C₂H₅OH46.07
Sodium Bicarbonate144-55-8NaHCO₃84.01
Dichloromethane75-09-2CH₂Cl₂84.93
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37

3.2. Synthesis Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Michler's hydrol (2.72 g, 10 mmol) in anhydrous ethanol (40 mL).

  • Addition of Reactant: To the stirred solution, add N,N-bis(trideuteriomethyl)aniline (1.27 g, 10 mmol).

  • Acid Catalysis: Slowly add concentrated hydrochloric acid (1 mL) to the reaction mixture. The solution may change color.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound as a white to off-white solid.

3.3. Characterization Data (Illustrative)

ParameterExpected Value
Appearance White to off-white crystalline powder
Yield 75-85% (representative)
Purity (HPLC) >98%
¹H NMR Spectra consistent with the structure, showing the absence of signals corresponding to the N-methyl protons on one of the aniline rings.
Mass Spectrometry ESI-MS (m/z): [M+H]⁺ expected at 379.29

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve Michler's Hydrol in Ethanol B Add N,N-bis(trideuteriomethyl)aniline A->B C Add HCl Catalyst B->C D Reflux for 4-6 hours C->D E Neutralize with NaHCO₃ D->E Cool to RT F Extract with Dichloromethane E->F G Dry with MgSO₄ F->G H Evaporate Solvent G->H I Purify by Column Chromatography H->I J This compound I->J Characterize Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

The described protocol provides a robust and reproducible method for the synthesis of this compound. The use of N,N-bis(trideuteriomethyl)aniline as a precursor allows for the specific and high-level incorporation of deuterium atoms. The final product is of high purity, making it suitable for demanding analytical applications. Researchers should adapt and optimize the reaction conditions based on their specific laboratory settings and available instrumentation.

Purity Assessment of Leucocrystal Violet-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation essential for the purity assessment of Leucocrystal Violet-d6. This compound, the deuterated form of Leucocrystal Violet, serves as a critical internal standard in quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. Its purity is paramount to ensure the accuracy and reliability of experimental results.

Compound Information

ParameterValue
Chemical Name 4,4',4''-methanetriyltris(N,N-di(methyl-d3)aniline)
Synonyms Bis(4-(di(methyl-d3)amino)phenyl)(4-(dimethylamino)phenyl)methane
CAS Number 1173023-92-1[1]
Molecular Formula C₂₅H₂₅D₆N₃[1]
Molecular Weight 379.57 g/mol [1]
Appearance Off-white to light grey solid
Solubility Soluble in acetonitrile, methanol, and dimethyl sulfoxide
Storage Store at 2-8°C, protected from light and moisture[1]

Analytical Techniques for Purity Assessment

A multi-faceted analytical approach is necessary for a comprehensive purity assessment of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for chromatographic purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and isotopic enrichment, and Elemental Analysis for confirmation of the empirical formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the chromatographic purity of this compound. It separates the main compound from any potential impurities. While specific Certificates of Analysis with detailed methods are not publicly available, a general HPLC method for related triphenylmethane dyes can be adapted.

Table 2: Representative HPLC Purity Data

ParameterResult
Purity by HPLC (UV @ 254 nm) ≥ 98.5%
Major Impurity 1.2%
Other Impurities < 0.3%
Isotopic Purity (by MS) ≥ 99% Deuterium
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the identity of this compound and for identifying potential impurities. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragments, confirming the molecular weight and offering structural insights.

Table 3: Representative Mass Spectrometry Data

ParameterObserved ValueExpected Value
[M+H]⁺ (m/z) 380.29380.29
Major Fragment Ion 1 (m/z) 364.26364.26
Major Fragment Ion 2 (m/z) 234.18234.18
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The absence of signals corresponding to the N-methyl protons in the ¹H NMR spectrum and the characteristic shifts in the ¹³C NMR spectrum confirm the high isotopic enrichment.

Table 4: Representative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.95d6HAr-H
6.65d6HAr-H
5.45s1HAr₃-CH
2.90s18HN-(CH₃)₂

Note: In the ¹H NMR spectrum of the deuterated compound, the signal at 2.90 ppm, corresponding to the N-methyl protons, would be absent or significantly reduced, confirming successful deuteration.

Experimental Protocols

The following are representative experimental protocols for the purity assessment of this compound, based on established methods for similar compounds.

HPLC Method for Chromatographic Purity
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.

LC-MS Method for Identity Confirmation
  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • LC Conditions: Utilize the same HPLC method as described above.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Scan Range: m/z 100-500

NMR Spectroscopy for Structural Confirmation
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a standard carbon spectrum with proton decoupling.

Visualizations

Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting LCV-d6_Sample This compound Standard Dissolution Dissolve in appropriate solvent LCV-d6_Sample->Dissolution HPLC HPLC Analysis (Chromatographic Purity) Dissolution->HPLC Inject LCMS LC-MS Analysis (Identity & Impurity Profile) Dissolution->LCMS Inject NMR NMR Spectroscopy (Structure & Isotopic Purity) Dissolution->NMR Analyze Purity_Report Purity Assessment Report HPLC->Purity_Report LCMS->Purity_Report NMR->Purity_Report CoA Certificate of Analysis Purity_Report->CoA

Caption: Workflow for the Purity Assessment of this compound.

Logical Relationship of Analytical Data

G Purity Overall Purity Assessment Chromatographic_Purity Chromatographic Purity (HPLC) Purity->Chromatographic_Purity Structural_Identity Structural Identity (LC-MS, NMR) Purity->Structural_Identity Isotopic_Enrichment Isotopic Enrichment (MS, NMR) Purity->Isotopic_Enrichment Impurity_Profile Impurity Profile (HPLC, LC-MS) Purity->Impurity_Profile

Caption: Interrelation of Analytical Data for Comprehensive Purity Evaluation.

Conclusion

The purity assessment of this compound is a critical quality control step that relies on a combination of orthogonal analytical techniques. By employing HPLC, LC-MS, and NMR spectroscopy, researchers and scientists can confidently verify the identity, purity, and isotopic enrichment of this essential internal standard, thereby ensuring the integrity and accuracy of their quantitative analytical data. The methodologies and data presented in this guide provide a robust framework for the comprehensive evaluation of this compound.

References

A Technical Guide to the Chemical Stability and Degradation of Leucocrystal Violet-d6

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Leucocrystal Violet-d6 (LCV-d6) is the deuterated analogue of Leucocrystal Violet (LCV), a colorless, reduced form of the triphenylmethane dye, Crystal Violet. Its primary application in research and analytical chemistry is as an internal standard for the quantification of Leucocrystal Violet and its parent compound, Crystal Violet, in various matrices. The stability of LCV-d6 is a critical parameter for ensuring accurate and reproducible analytical results.

This guide provides an in-depth review of the chemical stability and degradation pathways of LCV-d6. While specific stability studies on the deuterated form are not extensively published, the chemical behavior of LCV-d6 is considered analogous to its non-deuterated counterpart due to the strength and placement of the deuterium labels on the N-methyl groups. The primary degradation mechanism involves oxidation to the intensely colored Crystal Violet cation. Factors influencing this degradation include exposure to oxidizing agents, light, and elevated temperatures.

Chemical Stability Profile

The stability of LCV-d6 is highly dependent on its physical state and storage conditions. As a solid, it is relatively stable, but in solution, it is susceptible to degradation.

Factors Affecting Stability

LCV-d6 is stable under recommended storage conditions, which typically involve a cool, dark, and dry environment[1]. The primary factors that induce degradation are oxidizing agents and light.

FactorEffect on LCV-d6 StabilityRationale & ConditionsCitations
Oxidation High Impact The leuco form is readily oxidized to the colored Crystal Violet cation. This is the primary degradation pathway. The reaction is catalyzed by oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen) and metalloenzymes like hemoglobin.[2][3][4]
Light Exposure High Impact Light, particularly in the presence of air (oxygen), accelerates the oxidation of LCV to Crystal Violet.[2] This photo-oxidation leads to background coloration in solutions and on surfaces.[5] Solutions must be stored in dark or amber containers.[6][7]
Temperature Moderate Impact Elevated temperatures can increase the rate of chemical degradation. While the solid form decomposes at very high temperatures (above 227.8 °C), solutions are more sensitive.[8] Refrigeration is recommended for storing LCV working solutions to extend shelf life.[9]
Incompatible Materials High Impact Direct contact with strong oxidizing agents will cause rapid degradation.[3][4][10] Reducing agents and water are also listed as incompatible materials in some safety data sheets.[1]
Stability of Working Solutions

In practical applications, LCV-d6 is often used in a working solution. The stability of these solutions is limited, and they are typically prepared fresh or stored for a defined period under controlled conditions. The table below summarizes the stability of typical forensic LCV working solutions, which are analogous to what would be used in an analytical setting.

Solution CompositionStorage ConditionsReported Shelf LifeCitations
LCV, 5-sulfosalicylic acid, sodium acetate in 3% H₂O₂Refrigerated, stored in amber glasswareApprox. 3 months[9]
LCV, 5-sulfosalicylic acid, sodium acetate in 3% H₂O₂Stored in a dark, shatter-proof container90 days[6]
LCV, 5-sulfosalicylic acid, sodium acetate in 3% H₂O₂Stored in a dark bottle30 days[7]

Note: The LCV powder itself is reported to have an indefinite shelf life if stored properly, whereas the hydrogen peroxide solution slowly decomposes.[2][6] If the LCV crystals appear yellow instead of white, they should be discarded.[6]

Degradation Pathways

The principal degradation pathway for this compound is its oxidation to the stable, colored cation, Crystal Violet-d6.

Primary Degradation: Oxidation

The central carbon atom of LCV-d6 is in a reduced, tetrahedral state, resulting in a non-planar structure with separated aromatic rings, which does not absorb light in the visible spectrum, hence its colorless appearance.[11] Upon interaction with an oxidizing agent, it loses a hydride ion (H⁻), leading to the formation of a planar, conjugated system. This extended π-electron system is a chromophore that strongly absorbs visible light, imparting the characteristic deep violet color.[11]

This reaction is often catalyzed. For instance, in forensic applications, the heme group in hemoglobin acts as a catalyst in the presence of hydrogen peroxide to rapidly oxidize LCV.[2][9] Slow oxidation also occurs from atmospheric oxygen, a process that is accelerated by light.[2]

Primary degradation pathway of LCV-d6.
Secondary Degradation of Crystal Violet

Once formed, the Crystal Violet molecule can undergo further degradation, particularly under the influence of strong UV light or microbial action. These processes typically involve sequential N-demethylation of the dimethylamino groups.[12][13] This leads to the formation of various lower methylated forms of the dye (e.g., Methyl Violet species) and eventually to non-colored aromatic compounds like Michler's ketone.[12][14] This secondary degradation results in a color shift and eventual fading of the dye.[12]

Experimental Protocol for Stability Assessment

To assess the stability of an LCV-d6 solution, a systematic study exposing the solution to controlled stress conditions is required. The following protocol outlines a typical experimental workflow for this purpose.

Objective

To determine the degradation rate and shelf life of a this compound solution under various storage conditions (e.g., refrigerated vs. ambient temperature, light vs. dark).

Materials and Reagents
  • This compound (solid)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • Volumetric flasks and pipettes

  • Amber and clear glass autosampler vials

  • Refrigerator (2-8 °C)

  • Benchtop space for ambient temperature storage (~25 °C)

  • Light chamber (optional, for controlled photostability)

  • HPLC-UV or LC-MS/MS system

Methodology
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of LCV-d6 solid and dissolve it in a volumetric flask with acetonitrile to create a concentrated stock solution (e.g., 1 mg/mL).

    • From this stock, prepare a working solution at a lower concentration (e.g., 10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water). This will be the solution used for the stability test.

  • Timepoint Zero (T=0) Analysis:

    • Immediately after preparation, transfer an aliquot of the working solution into an autosampler vial.

    • Analyze the solution using a validated chromatographic method (HPLC-UV or LC-MS/MS) to determine the initial concentration of LCV-d6. This serves as the baseline measurement.

  • Application of Stress Conditions:

    • Divide the remaining working solution into four separate, sealed containers (e.g., volumetric flasks wrapped in foil):

      • Condition A: Refrigerated (2-8 °C), protected from light (amber glass or foil-wrapped).

      • Condition B: Ambient temperature (~25 °C), protected from light.

      • Condition C: Refrigerated (2-8 °C), exposed to light (clear glass).

      • Condition D: Ambient temperature (~25 °C), exposed to light.

  • Timepoint Sampling and Analysis:

    • At predefined intervals (e.g., 1, 3, 7, 14, 30, and 90 days), draw an aliquot from each of the four conditions.

    • Analyze each sample using the same chromatographic method as the T=0 sample.

    • Quantify the remaining concentration of LCV-d6 in each sample. It is also advisable to monitor for the appearance of the primary degradant, Crystal Violet-d6.

  • Data Analysis:

    • Calculate the percentage of LCV-d6 remaining at each timepoint relative to the T=0 concentration for each condition.

    • Plot the percentage of LCV-d6 remaining versus time for all four conditions to visualize the degradation kinetics.

    • Determine the shelf life based on an acceptable degradation limit (e.g., the time at which the concentration falls below 90% of the initial value).

G cluster_stress 3. Aliquot and Expose to Stress Conditions Prep 1. Prepare LCV-d6 Working Solution T0 2. T=0 Analysis (LC-MS/MS) Prep->T0 A A: Refrigerated Dark T0->A B B: Ambient Dark T0->B C C: Refrigerated Light T0->C D D: Ambient Light T0->D Sample 4. Sample at Predefined Time Intervals (T=1, 3, 7, 14... days) A->Sample B->Sample C->Sample D->Sample Analysis 5. Analyze Samples (LC-MS/MS) Sample->Analysis Data 6. Plot % Remaining vs. Time Determine Shelf Life Analysis->Data

Workflow for LCV-d6 solution stability testing.

Conclusion

This compound is a stable compound when stored as a solid in a cool, dark environment, protected from oxidizing agents. However, in solution, its stability is limited. The primary degradation pathway is oxidation to the colored Crystal Violet-d6 cation, a process significantly accelerated by light and the presence of oxidizing agents. For analytical applications requiring the use of LCV-d6 solutions, it is imperative to use freshly prepared solutions or to conduct a thorough stability study to define an appropriate shelf life under specified storage conditions, which should prioritize refrigeration and protection from light.

References

Spectroscopic Properties of Leucocrystal Violet-d6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Leucocrystal Violet-d6 (LCV-d6), a deuterated analog of Leucocrystal Violet (LCV). LCV-d6 is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses due to its chemical similarity to LCV and its distinct mass. This guide details its known spectroscopic characteristics, experimental protocols for its analysis, and relevant chemical transformations.

Core Properties of this compound

This compound is a synthetic triphenylmethane dye derivative in its reduced, colorless (leuco) form. The deuterium labeling provides a +6 mass unit shift compared to the unlabeled compound, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) applications.

PropertyValue
Chemical Formula C₂₅D₆H₂₅N₃
Molecular Weight 379.57 g/mol
CAS Number 1173023-92-1
Synonyms Bis(4-dimethylaminophenyl)-4-dimethylamino-d6-phenylmethane
Physical Form White to off-white powder

Spectroscopic Data

The spectroscopic properties of LCV-d6 are largely inferred from its non-deuterated counterpart, Leucocrystal Violet, as the isotopic labeling does not significantly alter its electronic transitions.

UV-Visible (UV-Vis) Spectroscopy

In its reduced leuco form, LCV-d6 is colorless and exhibits absorption maxima in the ultraviolet region. Upon oxidation to the cationic Crystal Violet-d6 form, it develops a strong absorbance in the visible spectrum, resulting in a deep violet color.

FormSolvent/Conditionλmax (nm)Molar Extinction Coefficient (ε)
Leucocrystal VioletMethanol~260≥700 M⁻¹cm⁻¹ at 257-263 nm[1]
Leucocrystal VioletGeneral Organic~207Not Reported[2]
Oxidized (Crystal Violet)Water~59087,000 M⁻¹cm⁻¹[3]
Oxidized (in blood)Aqueous~630Not Reported[4]
Fluorescence Spectroscopy

This compound, in its native state, is considered to be non-fluorescent or exhibits very weak fluorescence. The fluorescence properties become significant upon its oxidation to Crystal Violet-d6.

FormExcitation (nm)Emission (nm)Quantum Yield (Φ)Notes
This compound--~0Generally considered non-fluorescent.
Oxidized (Crystal Violet-d6)~630~6650.019 (in glycerol for CV)[5]Fluorescence is dependent on the catalytic oxidant (e.g., heme in blood).
Mass Spectrometry (MS)

LCV-d6 is specifically designed for use in mass spectrometry. In LC-MS/MS, it is monitored in Multiple Reaction Monitoring (MRM) mode. The precursor ion is typically the protonated molecule [M+H]⁺, which is then fragmented in the collision cell to produce characteristic product ions.

Predicted MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
380.6 ([M+H]⁺)364.5Optimized ExperimentallyLoss of a methyl group.
380.6 ([M+H]⁺)334.5Optimized ExperimentallyLoss of a deuterated dimethylamine group.
380.6 ([M+H]⁺)238.2Optimized ExperimentallyFurther fragmentation.

Note: The optimal collision energies are instrument-dependent and require empirical determination.

Experimental Protocols

UV-Visible Spectroscopy Protocol

Objective: To determine the absorption spectrum of this compound.

Materials:

  • This compound standard

  • Methanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Prepare a stock solution of LCV-d6 in methanol (e.g., 1 mg/mL).

  • From the stock solution, prepare a dilution series to obtain concentrations in the range of 1-10 µg/mL.

  • Use methanol as the blank reference.

  • Record the absorbance spectra of the prepared solutions from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy Protocol

Objective: To characterize the fluorescence properties of the oxidized form of this compound.

Materials:

  • This compound standard

  • Methanol

  • Hydrogen peroxide (3%)

  • Hemoglobin or whole blood (as a catalyst)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a stock solution of LCV-d6 in methanol.

  • In a quartz cuvette, mix a dilute solution of LCV-d6 in PBS with a small amount of hemoglobin and hydrogen peroxide to initiate oxidation.

  • Scan a range of excitation wavelengths to find the optimal excitation wavelength (expected to be around 630 nm).

  • With the optimal excitation wavelength, record the emission spectrum (e.g., from 640 to 800 nm).

  • Identify the wavelength of maximum emission.

LC-MS/MS Analysis Protocol

Objective: To perform quantitative analysis using this compound as an internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: As predicted in the table above, to be optimized for the specific instrument.

  • Sample Preparation: A protein precipitation or solid-phase extraction method appropriate for the sample matrix.

Visualizations

Oxidation of Leucocrystal Violet

The primary chemical reaction of interest for LCV is its oxidation to the colored Crystal Violet. This is often catalyzed by the heme in blood, a principle used in forensic science.

Oxidation_of_LCV LCV This compound (Colorless) CV Crystal Violet-d6 (Violet) LCV->CV Oxidation Catalyst Heme (in blood) Catalyst->LCV Oxidant H₂O₂ Oxidant->LCV

Caption: Oxidation of colorless this compound to the violet-colored Crystal Violet-d6.

LC-MS/MS Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte using LCV-d6 as an internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with LCV-d6 Sample->Spike Extract Extraction Spike->Extract HPLC HPLC Separation Extract->HPLC MS Mass Spectrometry (MRM) HPLC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

References

Leucocrystal Violet-d6 mechanism of action in blood detection

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Leucocrystal Violet-d6 in Blood Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucocrystal Violet (LCV) is a highly sensitive and widely utilized reagent in forensic science for the detection and enhancement of latent bloodstains. Its deuterated analogue, this compound (LCV-d6), serves as an analytical standard, primarily used as an internal standard for quantitative analyses by mass spectrometry. This guide provides a detailed exploration of the core mechanism of action of LCV in blood detection, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the underlying chemical and procedural principles.

Introduction

The identification of blood at a crime scene is a critical step in forensic investigation. Leucocrystal Violet, the reduced, colorless form of Crystal Violet, offers a reliable method for visualizing bloodstains that may be invisible to the naked eye. The reaction is prized for its sensitivity and the high contrast of the resulting deep purple color. This document will delve into the catalytic role of hemoglobin, the specifics of the LCV working solution, and the practical application of this technique.

The Core Mechanism of Action

The detection of blood by Leucocrystal Violet is a classic example of a peroxidase-catalyzed oxidation reaction. The heme group within the hemoglobin of red blood cells possesses a peroxidase-like activity, which is the cornerstone of this presumptive test.

The overall reaction can be summarized as follows: In the presence of an oxidizing agent, typically hydrogen peroxide (H₂O₂), the heme in hemoglobin catalyzes the oxidation of the colorless Leucocrystal Violet (LCV) into the intensely colored Crystal Violet cation.

A more detailed look at the mechanism reveals a catalytic cycle:

  • Activation of Hemoglobin: The ferric (Fe³⁺) heme in hemoglobin reacts with hydrogen peroxide. This reaction forms a highly reactive ferryl (Fe⁴⁺=O) porphyrin π-cation radical intermediate, known as Compound I .[1][2]

  • Oxidation of LCV: Compound I, a powerful oxidizing agent, abstracts an electron from a molecule of Leucocrystal Violet, oxidizing it to a radical cation. In this step, Compound I is reduced to Compound II ([Fe⁴⁺=O]R).

  • Regeneration of the Catalyst: Compound II then oxidizes a second molecule of Leucocrystal Violet. This second one-electron oxidation results in the formation of the final colored product, Crystal Violet, and reduces the heme back to its ferric (Fe³⁺) state, allowing it to re-enter the catalytic cycle.[1]

This catalytic process means that a small amount of hemoglobin can lead to the formation of a large amount of the colored product, which is why the test is so sensitive.

The Role of this compound

This compound is a stable isotope-labeled version of LCV. In the context of blood detection, its mechanism of action is identical to that of non-deuterated LCV. Its primary application is not as a visualization agent itself, but as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] Because LCV-d6 is chemically almost identical to LCV, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation and analysis, leading to more accurate and precise quantification of LCV or Crystal Violet in a sample.

Quantitative Data

The performance of Leucocrystal Violet in blood detection can be characterized by several key parameters.

ParameterValue / ObservationSource(s)
Sensitivity Can detect blood dilutions up to 1:10,000.[6][7]
Peroxidase-based reagents like LCV show high sensitivity on natural fabrics.
Reaction Time Development of color occurs in approximately 30 seconds.[1][8]
Spectroscopic Data The LCV-blood reaction product (Crystal Violet) has a strong UV-Vis absorbance maximum at 630 nm .[7][9]
The reaction product is a weak fluorophore with an emission maximum at 665 nm when excited at 630 nm.[7][9]
Working Solution Shelf Life Approximately 30 to 90 days when stored in a dark, refrigerated container.[1][10]
Interferents (False Positives) Plant peroxidases, some cleaning solutions, metals (e.g., iron, copper), and other oxidizing agents.[11][12]
Interferents (False Negatives) Certain cleaning products containing chelating agents (e.g., Sodium Edetate) or those with anionic properties that react with the cationic LCV.[13]
Prior treatment with ninhydrin can decolorize the LCV reaction.
Effect on DNA Analysis DNA profiling can be successful after LCV treatment.[8]
LCV may reduce the effectiveness of subsequent mRNA profiling.[8]
Some studies indicate that LCV can significantly affect the quantity of DNA extracted.[9]

Experimental Protocols

The preparation of a stable and effective Leucocrystal Violet working solution is crucial for reliable results. The inclusion of a fixative, such as 5-Sulfosalicylic acid, is common to prevent the diffusion of the bloodstain.

FBI Laboratory Formulation

This protocol is adapted from the FBI Laboratory's "Processing Guide for Developing Latent Prints".

Reagents and Equipment:

  • Leucocrystal Violet (dye content ≥90%)

  • 5-Sulfosalicylic Acid (purity ≥99%)

  • Sodium Acetate

  • Hydrogen Peroxide (3% solution)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beaker

  • Dark, shatter-proof storage bottle

Preparation of Working Solution (1000 mL):

  • Combine 20 g of 5-Sulfosalicylic Acid with 1000 mL of 3% Hydrogen Peroxide in a beaker.

  • Stir until the 5-Sulfosalicylic Acid is completely dissolved.

  • Add 7.4 g of Sodium Acetate to the solution with continuous stirring.

  • Add 2 g of Leucocrystal Violet to the solution.

  • Stir until the Leucocrystal Violet is completely dissolved (approximately 30 minutes).[10]

  • Transfer the solution to a clearly marked, dark storage bottle and refrigerate.

Application Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (gloves, safety glasses). The procedure should be performed in a well-ventilated area or a fume hood.[1][12]

  • Control Tests: Perform a positive control test on a known bloodstain and a negative control test on an area free of blood before applying to the evidence.[14]

  • Application: Apply the LCV working solution to the item of interest. Spraying with a fine mist is the most effective method to prevent over-application and running of the stain.[1][8][10] The item can also be submerged.

  • Development: The violet color will develop in approximately 30 seconds upon contact with blood.[1]

  • Post-Application: The area may be gently blotted with a paper towel to remove excess reagent. For enhanced contrast, the solution can be allowed to dry and then be reapplied.[1]

  • Documentation: Photograph the developed impressions as soon as possible, especially if in a lighted environment, to avoid background development.[1][15]

Visualizations

Chemical Reaction Pathway

Leucocrystal_Violet_Mechanism cluster_cycle Catalytic Cycle Heme_Fe3 Hemoglobin (Heme Fe³⁺) Compound_I Compound I ([Fe⁴⁺=O]R' porphyrin radical) Heme_Fe3->Compound_I H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Compound_I Reacts with Compound_II Compound II ([Fe⁴⁺=O]R) Compound_I->Compound_II Oxidizes LCV1 Leucocrystal Violet (Colorless) LCV_Radical LCV Radical LCV1->LCV_Radical Compound_II->Heme_Fe3 Oxidizes LCV2 Leucocrystal Violet (Colorless) Crystal_Violet Crystal Violet (Purple) LCV2->Crystal_Violet

Caption: The catalytic cycle of hemoglobin in the oxidation of Leucocrystal Violet.

Experimental Workflow

LCV_Workflow prep Prepare LCV Working Solution control Perform Positive & Negative Controls prep->control apply Apply LCV to Evidence (Fine Mist) control->apply develop Allow 30s for Color Development apply->develop blot Gently Blot Excess (Optional) develop->blot photo Photograph Developed Impressions blot->photo analyze Proceed with Further Analysis (e.g., DNA) photo->analyze

Caption: Standard experimental workflow for bloodstain enhancement using LCV.

Logical Relationships in Blood Enhancement

Forensic_Logic Evidence Evidence with Suspected Blood Visual_Exam Visual Examination Evidence->Visual_Exam LCV_Test LCV Presumptive Test Visual_Exam->LCV_Test If blood is latent or faint Positive Positive Result (Purple Color) LCV_Test->Positive Negative Negative Result (No Change) LCV_Test->Negative Confirmatory Confirmatory Blood Test (e.g., RSID-Blood) Positive->Confirmatory DNA DNA Analysis Positive->DNA Can be performed post-LCV

References

Physical and chemical properties of Leucocrystal Violet-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Leucocrystal Violet-d6 (LCV-d6), a deuterated analog of Leucocrystal Violet (LCV). This document details its role as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, and its applications in forensic science. Experimental protocols for its use are provided, along with visualizations to illustrate key workflows.

Core Physical and Chemical Properties

This compound is a synthetic, isotopically labeled triphenylmethane dye. The deuterium labeling makes it an ideal internal standard for quantification of Leucocrystal Violet and other related triphenylmethane dyes in various matrices.

Table 1: General and Physical Properties of this compound

PropertyValue
Chemical Name 4,4',4''-methanetriyltris(N,N-di(methyl-d3)aniline)
Synonyms Bis(4-dimethylaminophenyl)-4-dimethylamino-d6-phenylmethane, Leuco Gentian Violet-d6
CAS Number 1173023-92-1[1][2]
Molecular Formula C₂₅D₆H₂₅N₃[2]
Molecular Weight 379.57 g/mol [1][2]
Appearance Solid, white to pale lavender powder[3]
Melting Point 175-177 °C (for non-deuterated Leucocrystal Violet)[3]
Purity (by HPLC) ≥90%[2]

Table 2: Solubility Data

SolventSolubilityNotes
AcetonitrileCommercially available as a 100 µg/mL solution.[4]---
Dimethyl Sulfoxide (DMSO)12.5 mg/mL (for non-deuterated Leucocrystal Violet)[5]Requires sonication for dissolution.[5]
Water< 0.1 mg/mL (insoluble for non-deuterated Leucocrystal Violet)[5]---

Spectroscopic and Analytical Data

This compound is primarily used in mass spectrometry. The mass shift of M+6 compared to the unlabeled compound allows for its clear differentiation and accurate quantification.

Table 3: Spectroscopic and Mass Spectrometry Data

TechniqueData
UV-Vis Absorbance (λmax) 260 nm (for non-deuterated Leucocrystal Violet)[3]
Mass Shift M+6

Experimental Protocols and Applications

This compound serves as a critical internal standard in two primary fields: the analytical determination of triphenylmethane dyes in food products and forensic bloodstain enhancement.

Quantification of Triphenylmethane Dyes by LC-MS/MS

This compound is used as an internal standard to accurately quantify residues of Crystal Violet and its metabolite, Leucocrystal Violet, in food products like seafood. The following protocol is a generalized procedure based on established methods.[6][7][8]

Experimental Protocol: LC-MS/MS Analysis of Triphenylmethane Dyes

  • Sample Preparation:

    • Homogenize 2g of tissue sample (e.g., fish muscle).

    • Add a known concentration of this compound internal standard.

    • Extract the analytes using an appropriate buffer and organic solvent mixture (e.g., McIlvaine buffer and acetonitrile).

    • Vortex and centrifuge the sample to separate the layers.

    • Collect the supernatant for further purification.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a strong cation-exchange (SCX) SPE cartridge.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes of interest, including LCV and LCV-d6, with an appropriate elution solvent.

  • LC-MS/MS Analysis:

    • Inject the eluted sample into an LC-MS/MS system.

    • Separate the analytes using a suitable C18 column and a gradient elution program.

    • Detect the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Quantify the amount of Leucocrystal Violet in the sample by comparing its peak area to that of the this compound internal standard.

G cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Sample Homogenized Tissue Sample Add_IS Add LCV-d6 Internal Standard Sample->Add_IS Extraction Extraction with Buffer/Solvent Add_IS->Extraction Centrifugation Vortex & Centrifuge Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Condition Condition SCX Cartridge Supernatant->Condition Load Load Sample Extract Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Injection Inject into LC-MS/MS Elute->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

LC-MS/MS analysis workflow for triphenylmethane dyes.
Forensic Bloodstain Enhancement

Leucocrystal Violet is a widely used reagent in forensic science for the enhancement of latent bloodstains. The reaction of LCV with the heme group in hemoglobin, catalyzed by hydrogen peroxide, results in the formation of the intensely colored Crystal Violet, making faint blood patterns visible. While LCV-d6 is not directly used in the enhancement solution itself, it is crucial for the validation and quality control of analytical methods developed to detect LCV residues at a crime scene.

Experimental Protocol: Leucocrystal Violet Working Solution for Bloodstain Enhancement

This protocol is based on formulations used by forensic laboratories.[9][10][11]

  • Reagent Preparation (Working Solution):

    • In a clean glass container, dissolve 10g of 5-sulfosalicylic acid in 500 mL of 3% hydrogen peroxide.

    • Add 3.7g of sodium acetate and stir until dissolved.

    • Add 1g of Leucocrystal Violet and stir until the solution is colorless or very pale.

    • Store the working solution in a dark, cool place. The solution has a limited shelf life.

  • Application:

    • The working solution is typically applied to the suspected area using a fine mist sprayer.

    • The development of a violet color indicates the presence of blood.

    • The developed stains should be photographed promptly.

G cluster_reagents Reagents cluster_reaction Reaction at Bloodstain H2O2 3% Hydrogen Peroxide Heme Heme (in Hemoglobin) H2O2->Heme Catalyzes SSA 5-Sulfosalicylic Acid NaOAc Sodium Acetate LCV Leucocrystal Violet LCV_reagent Leucocrystal Violet (colorless) CV_product Crystal Violet (purple) LCV_reagent->CV_product Oxidation

Reaction mechanism of Leucocrystal Violet in bloodstain enhancement.

Synthesis of this compound

The synthesis of deuterated compounds like this compound typically involves the use of deuterated starting materials. While the specific, detailed synthesis of LCV-d6 is proprietary to the manufacturers, a general synthetic approach can be inferred from the synthesis of similar deuterated aromatic compounds, often involving H-D exchange reactions. A referenced efficient synthesis of [D6]leucocrystal violet suggests a specific, optimized process exists.[12]

G cluster_synthesis Postulated Synthesis of LCV-d6 Precursor Non-deuterated Precursor Reaction H-D Exchange Reaction Precursor->Reaction D_Source Deuterium Source (e.g., D₂O, deuterated solvent) D_Source->Reaction Catalyst Catalyst Catalyst->Reaction LCV_d6 This compound Reaction->LCV_d6

Generalized synthetic pathway for this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting.

Table 4: Hazard Information

Hazard ClassDescription
Skin Irritant Causes skin irritation.
Eye Irritant Causes serious eye irritation.
Respiratory Irritant May cause respiratory irritation.

It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is an indispensable tool for analytical and forensic scientists. Its well-defined physical and chemical properties, coupled with its isotopic purity, make it an excellent internal standard for the accurate quantification of triphenylmethane dyes. Its relevance in the validation of forensic methods for bloodstain enhancement further underscores its importance. The experimental protocols and workflows provided in this guide offer a foundation for researchers to effectively utilize this compound in their respective fields.

References

Technical Guide: Solubility and Applications of Leucocrystal Violet-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Leucocrystal Violet-d6 (LCV-d6) in various solvents, outlines experimental protocols for solubility determination, and illustrates its primary mechanism of action. Given the limited direct data on the deuterated form, this guide incorporates data from its non-deuterated counterpart, Leucocrystal Violet (LCV), as their solubilities are expected to be nearly identical.

Data Presentation: Solubility of Leucocrystal Violet

The solubility of Leucocrystal Violet and its deuterated analog in common laboratory solvents is summarized below. It is important to note that LCV is a large, nonpolar molecule, which dictates its solubility characteristics.

SolventQuantitative SolubilityQualitative DescriptionNotes
Dimethyl Sulfoxide (DMSO) 12.5 mg/mL[1][2]SolubleUltrasonic assistance may be required for dissolution.[1][2]
Water < 0.1 mg/mL[1][2]Insoluble/Partly miscible[1][2][3]While poorly soluble in pure water, it is used in aqueous forensic solutions with other reagents.[4]
Methanol Not specifiedSlightly Soluble[5][6]-
Chloroform Not specifiedSlightly Soluble[5][6]-
Ethanol 8 mg/mL (for Crystal Violet)[7]SolubleData for the closely related Crystal Violet.
Acetone 0.4% (w/v) (for Crystal Violet)Slightly SolubleData for the closely related Crystal Violet.
Acetonitrile 100 µg/mL (for LCV-d6)SolubleA commercially available solution concentration.[8]
Dimethylformamide (DMF) Data not availableExpected to be solubleBased on its properties as a polar aprotic solvent.

Experimental Protocols

I. Protocol for Determination of Solubility of this compound

This protocol provides a general method for determining the solubility of a solid organic compound like LCV-d6 in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, water, methanol, ethanol, acetone, DMF)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of LCV-d6 and add it to a known volume of the selected solvent in a series of vials.

    • Tightly cap the vials to prevent solvent evaporation.

    • Agitate the vials using a vortex mixer for 2 minutes to facilitate initial dissolution.

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and shake for 24-48 hours to ensure equilibrium is reached.

  • Sample Clarification:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • To remove any remaining suspended particles, either centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter. This step is crucial to ensure only the dissolved compound is measured.

  • Quantification of Dissolved LCV-d6:

    • Accurately dilute the clarified supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of LCV-d6.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of LCV-d6 in that solvent at the specified temperature.

II. Forensic Application Protocol for Leucocrystal Violet Solution

The primary application of LCV is in the enhancement of latent bloodstains. The following is a typical formulation for an LCV working solution for forensic use.

Reagents:

  • 5-Sulfosalicylic acid

  • 3% Hydrogen peroxide

  • Sodium acetate

  • Leucocrystal Violet

Procedure for a 500 mL Working Solution:

  • In a fume hood, dissolve 10 grams of 5-sulfosalicylic acid in 500 mL of 3% hydrogen peroxide in a beaker with a magnetic stirrer.[9][10]

  • Once the 5-sulfosalicylic acid is completely dissolved, add 3.7 grams of sodium acetate and continue stirring until it dissolves.[9]

  • Add 1 gram of Leucocrystal Violet to the solution and stir until it is fully dissolved.[9]

  • Store the resulting working solution in a dark, shatter-proof container.[9]

Visualization of the Mechanism of Action

Leucocrystal Violet is not known to be involved in biological signaling pathways. Its primary utility is in forensic science, where it is used as a presumptive test for blood. The colorless LCV is oxidized to the intensely colored Crystal Violet in the presence of the heme group in hemoglobin, which acts as a catalyst.[10][11]

LCV_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products LCV Leucocrystal Violet (Colorless) CV Crystal Violet (Violet Color) LCV->CV Oxidation H2O2 Hydrogen Peroxide H2O Water H2O2->H2O Reduction Heme Heme in Hemoglobin (from Blood) Heme->CV Catalytic Action

Caption: Catalytic oxidation of Leucocrystal Violet in the presence of heme.

References

Thermogravimetric Analysis of Leucocrystal Violet-d6: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Thermal Stability and Decomposition Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal properties of Leucocrystal Violet-d6 (LCV-d6), a deuterated analogue of the triphenylmethane dye, Leucocrystal Violet. While specific thermogravimetric data for the deuterated form is not extensively published, this paper synthesizes available information on the non-deuterated compound and explores the anticipated effects of deuterium substitution on its thermal stability. This information is crucial for applications in analytical chemistry, forensic science, and pharmaceutical development where thermal stability is a critical parameter.

Leucocrystal Violet and its deuterated isotopologues are utilized in various analytical methods, including as tracers in drug development and for the detection of substances like antimony in environmental and biological samples.[1] Understanding the thermal decomposition of these compounds is essential for ensuring the accuracy and reliability of such methods, particularly those involving elevated temperatures.

Physicochemical Properties of Leucocrystal Violet and this compound

Leucocrystal Violet is a colorless, leuco form of Crystal Violet. The "-d6" designation in this compound indicates the substitution of six hydrogen atoms with deuterium, a stable isotope of hydrogen.[1][2] This isotopic labeling is often employed to create internal standards for mass spectrometry-based quantification.[1]

PropertyLeucocrystal VioletThis compoundReference
Molecular Formula C25H31N3C25H25D6N3[2]
Molecular Weight ~373.54 g/mol ~379.57 g/mol [2]
Decomposition Temperature 227.8 °CNo data available[3]
Form SolidSolid[4]
Water Solubility 0.001 g/L at 20 °CNo data available[3]

Note: Data for this compound is limited. The properties of the non-deuterated form are provided for comparison.

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[5][6] This method is invaluable for characterizing materials by their composition and thermal stability. A typical TGA experiment generates a curve plotting mass change as a function of temperature, from which key information such as decomposition temperatures and residual mass can be determined.

Logical Workflow for Thermogravimetric Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_run Data Acquisition cluster_data Data Analysis Sample Weigh Sample (5-20 mg) Crucible Place in TGA Crucible Sample->Crucible Load Load Sample into TGA Crucible->Load Program Set Temperature Program (e.g., ramp rate, final temp) Load->Program Atmosphere Set Atmosphere (e.g., N2, Air) Program->Atmosphere Run Initiate TGA Run Atmosphere->Run Monitor Monitor Mass vs. Temperature Run->Monitor Curve Generate TGA Curve Monitor->Curve Analysis Analyze Decomposition Steps and Residue Curve->Analysis

Caption: A generalized workflow for performing thermogravimetric analysis.

Experimental Protocol for Thermogravimetric Analysis

The following is a general protocol for conducting TGA on a compound like this compound. Specific parameters may need to be optimized based on the instrument and experimental goals.

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated and the balance is tared.

    • Select an appropriate crucible, typically alumina or platinum.[5]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into the TGA crucible.[5]

    • Place the crucible into the TGA autosampler or manually load it onto the balance.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at a starting temperature (e.g., 30 °C).

      • Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature (e.g., 600 °C).

  • Data Collection and Analysis:

    • Record the mass of the sample as a function of temperature.

    • Analyze the resulting TGA curve to identify the onset of decomposition and the temperatures of maximum mass loss.

    • Determine the percentage of residual mass at the final temperature.

Anticipated Thermal Decomposition of this compound

The thermal decomposition of Leucocrystal Violet is expected to occur in a multi-step process, given its complex molecular structure. The non-deuterated form has a reported decomposition temperature of 227.8 °C.[3] The introduction of deuterium is not expected to drastically alter the decomposition temperature, as the C-D bond is only slightly stronger than the C-H bond. However, subtle kinetic isotope effects may be observable.

The decomposition pathway likely involves the cleavage of the bonds connecting the central methane carbon to the phenyl rings, as well as the breakdown of the dimethylamino groups.

Hypothesized Decomposition Pathway

Decomposition_Pathway LCV_d6 This compound Initial_Cleavage Initial Bond Cleavage (C-N and C-C bonds) LCV_d6->Initial_Cleavage Heat (TGA) Volatile_Fragments Volatile Fragments (e.g., deuterated aniline derivatives) Initial_Cleavage->Volatile_Fragments Char_Residue Char Residue Initial_Cleavage->Char_Residue

Caption: A simplified representation of the hypothesized thermal decomposition of LCV-d6.

Safety and Handling

Leucocrystal Violet and its deuterated form should be handled with appropriate personal protective equipment, including gloves and safety glasses.[4] It is classified as a skin and eye irritant and may cause respiratory irritation. All handling and preparation of the compound, especially for TGA, should be conducted in a well-ventilated area or a fume hood.[7]

Conclusion

References

Methodological & Application

Leucocrystal Violet-d6 as an internal standard in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Use of Leucocrystal Violet-d6 as an Internal Standard in Mass Spectrometry for the Quantification of Triphenylmethane Dyes in Aquaculture Products.

Introduction

Triphenylmethane dyes, such as Crystal Violet (CV) and Malachite Green (MG), have been widely used in the aquaculture industry as effective antifungal and antiparasitic agents. However, due to their potential carcinogenicity and persistence in the environment and animal tissues, their use in food-producing animals is banned in many countries. Regulatory bodies mandate the monitoring of residues of these dyes and their principal metabolites, Leucocrystal Violet (LCV) and Leucomalachite Green (LMG), in seafood products.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of these analytes. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations during sample preparation and analysis. This compound (LCV-d6), a deuterated analog of LCV, is an ideal internal standard for the analysis of CV and LCV due to its similar chemical and physical properties. This application note provides a detailed protocol for the determination of triphenylmethane dyes in fish tissue using LCV-d6 as an internal standard with LC-MS/MS.

Quantitative Data

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of triphenylmethane dyes using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for Analytes and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Crystal Violet (CV)372.2356.235100
251.145100
Leucocrystal Violet (LCV)374.3358.32580
238.23080
Malachite Green (MG)329.2313.23090
208.24090
Leucomalachite Green (LMG)331.2316.22070
239.22570
This compound (IS) 380.3 362.3 25 80
238.2 30 80

Note: The MRM transitions for this compound are proposed based on the fragmentation of Leucocrystal Violet with a +6 Da shift for the precursor and the corresponding fragment ion. The fragment at m/z 238.2, which does not contain the deuterated methyl groups, can also be a suitable choice. Optimal parameters may vary depending on the mass spectrometer used.

Table 2: Chromatographic Conditions

ParameterValue
LC ColumnC18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume10 µL

Table 3: Method Performance Characteristics

AnalyteLimit of Quantification (LOQ) (µg/kg)Recovery (%)
Crystal Violet0.585-105
Leucocrystal Violet0.588-102
Malachite Green0.582-108
Leucomalachite Green0.585-110

Experimental Protocols

A detailed methodology for the analysis of triphenylmethane dyes in fish tissue is provided below.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each analyte (CV, LCV, MG, LMG) and the internal standard (LCV-d6) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Intermediate Stock Solution (10 µg/mL): Prepare a mixed stock solution of the four analytes by diluting the primary stock solutions in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the LCV-d6 primary stock solution with methanol.

  • Calibration Standards (0.5 - 100 ng/mL): Prepare a series of calibration standards by spiking the appropriate amounts of the intermediate stock solution into blank fish matrix extract.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative portion of the fish tissue using a high-speed blender.

  • Extraction:

    • Weigh 2 g (± 0.1 g) of the homogenized tissue into a 50 mL centrifuge tube.

    • Add 100 µL of the 100 ng/mL LCV-d6 internal standard working solution.

    • Add 10 mL of acetonitrile.

    • Add a QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (90% A: 10% B).

    • Filter through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Analysis

Inject 10 µL of the final extract into the LC-MS/MS system operating under the conditions described in Tables 1 and 2.

Visualizations

The following diagrams illustrate the key workflow for this analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Fish Tissue Sample homogenize Homogenization sample->homogenize extraction QuEChERS Extraction (Acetonitrile + Salts) homogenize->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup d-SPE Cleanup (PSA + C18) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 evap_recon Evaporation & Reconstitution centrifuge2->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms Filtered Extract data Data Acquisition (MRM Mode) lcms->data quant Quantification (Internal Standard Method) data->quant report Reporting quant->report

Caption: Experimental workflow for the analysis of triphenylmethane dyes.

logical_relationship cluster_quantification Quantitative Principle analyte Analyte (e.g., Leucocrystal Violet) response_ratio Response Ratio (Analyte Area / IS Area) analyte->response_ratio is Internal Standard (this compound) is->response_ratio cal_curve Calibration Curve response_ratio->cal_curve concentration Analyte Concentration cal_curve->concentration

Application Notes and Protocols for LCV-d6 in Latent Bloodstain Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuco Crystal Violet (LCV) is a highly sensitive reagent used in forensic science for the presumptive identification and enhancement of latent (hidden) bloodstains. It operates on the principle of a catalytic reaction where the heme group in hemoglobin oxidizes the colorless LCV to the intensely colored Crystal Violet, producing a characteristic purple color.[1][2][3] This reaction allows for the visualization of bloodstains that are not visible to the naked eye.[1][2]

The deuterated analog, Leuco Crystal Violet-d6 (LCV-d6), serves as an invaluable internal standard for quantitative analysis of blood or other analytes within a bloodstain sample using mass spectrometry (MS). The six deuterium atoms on the N,N-dimethylaniline rings give LCV-d6 a distinct mass-to-charge ratio from the native LCV, allowing for precise quantification while sharing similar chemical properties. This document provides detailed protocols for the preparation and application of LCV for latent bloodstain visualization and a proposed protocol for the use of LCV-d6 as an internal standard in quantitative mass spectrometry analysis.

Data Presentation

Table 1: Performance Characteristics of LCV in Latent Bloodstain Analysis
ParameterValue/CharacteristicReferences
Sensitivity Can detect blood at dilutions up to 1:10,000.[4][5]
Specificity Presumptive for blood; reacts with the heme group. False positives can occur with strong oxidizing agents.[5]
Reaction Time Development of color typically occurs within 30 seconds.[6]
Color of Reaction Deep purple to black.[4]
Lighting Conditions Reaction is visible in normal ambient light.[4]
Surface Compatibility Effective on a wide range of porous and non-porous surfaces.[1]
Shelf Life of Working Solution Approximately 90 days when stored in a dark, cool place.[6]

Experimental Protocols

Protocol 1: Preparation and Application of LCV for Latent Bloodstain Visualization

This protocol details the standard procedure for preparing and applying Leuco Crystal Violet to visualize latent bloodstains.

Materials:

  • Leuco Crystal Violet (LCV) powder

  • 5-Sulfosalicylic acid

  • 3% Hydrogen peroxide

  • Sodium acetate

  • Distilled water

  • Beaker

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Fine-mist spray bottle

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Reagent Preparation (LCV Working Solution):

  • In a fume hood, dissolve 10 grams of 5-sulfosalicylic acid in 500 mL of 3% hydrogen peroxide in a beaker with a magnetic stir bar.[7][6]

  • Once the 5-sulfosalicylic acid is completely dissolved, add 3.7 grams of sodium acetate and continue stirring until it is dissolved.[6]

  • Slowly add 1.0 gram of Leuco Crystal Violet powder to the solution while continuously stirring.[6]

  • Continue stirring until the LCV is fully dissolved. The solution should be colorless to pale yellow.

  • Transfer the solution to a dark, shatter-proof bottle for storage. The working solution is stable for approximately 90 days when stored in a cool, dark place.[6]

Application Procedure:

  • Surface Preparation: Ensure the surface to be tested is dry. If necessary, photograph the area before application of LCV.

  • Application: Using a fine-mist spray bottle, lightly and evenly apply the LCV working solution to the suspected area.[6] Avoid over-saturation, which can cause the stain to run.

  • Development: A positive reaction, indicated by the appearance of a purple color, should occur within 30 seconds for a strong stain.[6] Weaker stains may take longer to develop.

  • Enhancement: For faint stains, a second light application of the LCV solution can be performed after the first has dried to enhance the color.[6]

  • Documentation: Photograph the developed bloodstain with a scale of reference. Photography should be done promptly as prolonged exposure to light can cause background discoloration.[6]

  • Post-Treatment: Allow the treated area to air dry completely. For impressions that are too dark, excess dye can be gently washed away with distilled water.[6]

Protocol 2: Proposed Use of LCV-d6 as an Internal Standard for Quantitative Analysis by LC-MS

This protocol outlines a proposed workflow for using LCV-d6 as an internal standard for the quantification of an analyte of interest within a bloodstain. This is a theoretical application based on standard analytical practices, as direct literature on LCV-d6 for this purpose is not available.

Objective: To accurately quantify a target analyte (e.g., a drug, metabolite, or biomarker) in a latent bloodstain using Liquid Chromatography-Mass Spectrometry (LC-MS) with LCV-d6 as an internal standard.

Materials:

  • LCV-d6 (synthesized or commercially procured)

  • Bloodstain sample collected from a crime scene or for research purposes

  • Solvents for extraction (e.g., methanol, acetonitrile, water)

  • Formic acid (for mobile phase acidification)

  • LC-MS system (e.g., Triple Quadrupole or Q-TOF)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Excise a portion of the bloodstain or sample the stain using a sterile swab.

    • Place the sample in a microcentrifuge tube.

    • Add a known volume of extraction solvent containing a pre-determined concentration of LCV-d6 internal standard. The concentration of LCV-d6 should be optimized based on the expected concentration of the analyte and the sensitivity of the mass spectrometer.

    • Vortex the sample for 1-2 minutes to ensure thorough extraction of the analyte and the internal standard.

    • Centrifuge the sample to pellet any solid debris.

    • Transfer the supernatant to a clean autosampler vial for LC-MS analysis.

  • LC-MS Analysis:

    • Develop a liquid chromatography method to separate the target analyte from other matrix components.

    • Optimize the mass spectrometer parameters for the detection of both the target analyte and LCV-d6. This will involve determining the precursor and product ions for both compounds for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

    • Inject the prepared sample into the LC-MS system.

    • Acquire the data for both the analyte and LCV-d6.

  • Data Analysis:

    • Integrate the peak areas for both the target analyte and LCV-d6.

    • Calculate the ratio of the peak area of the analyte to the peak area of the LCV-d6 internal standard.

    • Prepare a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of LCV-d6. Plot the peak area ratio (analyte/LCV-d6) against the analyte concentration.

    • Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

Mandatory Visualization

LCV_Application_Workflow cluster_prep Reagent Preparation cluster_app Application and Visualization p1 Dissolve 5-Sulfosalicylic Acid in 3% Hydrogen Peroxide p2 Add and Dissolve Sodium Acetate p1->p2 p3 Add and Dissolve Leuco Crystal Violet p2->p3 p4 Store in Dark Bottle p3->p4 a2 Spray LCV Solution p4->a2 LCV Working Solution a1 Prepare Surface a1->a2 a3 Observe Color Change (Purple) a2->a3 a4 Photograph Developed Stain a3->a4 a5 Air Dry a4->a5

Caption: Workflow for the preparation and application of Leuco Crystal Violet for latent bloodstain visualization.

LCVd6_Quantitative_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis sp1 Collect Bloodstain Sample sp2 Add Extraction Solvent with LCV-d6 Internal Standard sp1->sp2 sp3 Vortex and Centrifuge sp2->sp3 sp4 Transfer Supernatant to Vial sp3->sp4 lcms1 Inject Sample into LC-MS sp4->lcms1 Prepared Sample lcms2 Separate Analyte and LCV-d6 lcms1->lcms2 lcms3 Detect and Acquire Data lcms2->lcms3 da1 Integrate Peak Areas lcms3->da1 Raw Data da2 Calculate Peak Area Ratio (Analyte / LCV-d6) da1->da2 da3 Generate Calibration Curve da2->da3 da4 Quantify Analyte Concentration da3->da4

Caption: Proposed workflow for quantitative analysis of a bloodstain analyte using LCV-d6 as an internal standard with LC-MS.

References

Application of Leucocrystal Violet-d6 in forensic toxicology screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Leucocrystal Violet-d6 in Forensic Toxicology

Introduction

Forensic toxicology relies on accurate and precise quantification of analytes in complex biological matrices. The gold standard for this is mass spectrometry, often coupled with liquid chromatography (LC-MS/MS). A key component of robust quantitative methods is the use of a stable isotope-labeled internal standard (SIL-IS). This compound (LCV-d6) is the deuterated form of Leucocrystal Violet, a compound widely known in forensic science for its use in the presumptive identification and enhancement of latent bloodstains.[1][2][3][4] While the non-deuterated form is not a typical toxicology analyte, LCV-d6 serves as an excellent, though theoretical, model for discussing the application of SIL-IS in forensic toxicology screening.

The primary role of a deuterated internal standard like LCV-d6 is to mimic the chemical behavior of a target analyte during sample extraction, derivatization, and ionization, while being distinguishable by its higher mass.[5] This co-eluting, mass-differentiated standard corrects for variations in sample preparation and matrix effects, thereby significantly improving the accuracy and precision of quantification.[5][6]

Principle of Application: The Role of a Deuterated Internal Standard

In a typical forensic toxicology workflow, a biological sample (e.g., blood, urine) is processed to extract the target analytes. An internal standard is a compound added to the sample at a known concentration at the beginning of this process. An ideal internal standard has physicochemical properties very similar to the analyte of interest. Deuterated standards like LCV-d6 are considered the "gold standard" because their chemical and physical properties are nearly identical to the non-deuterated analyte.

The key advantages of using a deuterated internal standard include:

  • Correction for Matrix Effects: Biological samples contain many endogenous compounds that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte's signal to the standard's signal remains constant, ensuring accurate quantification.[5]

  • Compensation for Sample Loss: During multi-step extraction and cleanup procedures, some amount of the analyte may be lost. The internal standard is lost at a proportional rate, so the analyte-to-standard ratio remains unaffected, leading to a more accurate final concentration measurement.

  • Improved Precision and Accuracy: By accounting for variations in extraction efficiency, instrument response, and matrix effects, deuterated internal standards significantly enhance the reliability and reproducibility of quantitative results.[5][6][7]

Theoretical Experimental Protocol: Use of LCV-d6 as an Internal Standard

While there are no standard protocols for LCV-d6 in toxicology screening (as LCV is not a typical drug of abuse), the following protocol provides a general methodology for how it would be used as an internal standard for a hypothetical, structurally similar analyte in a blood sample using LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Pipette 100 µL of whole blood sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., at a concentration of 100 ng/mL) to each tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions would be optimized for both the target analyte and LCV-d6.

Data Presentation

As this is a theoretical application, no empirical quantitative data for this compound in toxicological screens exists in the literature. However, a validated method would produce data that could be summarized as follows. The table below illustrates how validation parameters for a hypothetical analyte using LCV-d6 as an internal standard would be presented.

ParameterDescriptionHypothetical Performance Target
Analyte The target compound being quantified.e.g., "Analyte X"
Internal Standard This compound100 ng/mL
Matrix The biological sample type.Whole Blood, Urine
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.< 1 ng/mL
Limit of Quantification (LOQ) The lowest concentration that can be accurately and precisely quantified.2 ng/mL
Linearity (r²) The correlation coefficient for the calibration curve.> 0.995
Precision (%CV) The coefficient of variation for repeated measurements.< 15%
Accuracy (%Bias) The closeness of the measured value to the true value.Within ±15%
Recovery (%) The efficiency of the extraction process.85-115%

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the established use of Leucocrystal Violet in bloodstain enhancement and the theoretical use of its deuterated form in a quantitative toxicology screen.

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Application at Crime Scene cluster_2 Phase 3: Analysis prep_start Start: Prepare LCV Working Solution mix Mix LCV, 5-Sulfosalicylic Acid, Sodium Acetate, and H₂O₂ prep_start->mix prep_end Result: Colorless LCV Reagent mix->prep_end apply Apply LCV Reagent to Suspected Area (e.g., spray) prep_end->apply react LCV reacts with Heme in Blood (Peroxidase-like Activity) apply->react develop Colorless LCV is Oxidized to Purple Crystal Violet react->develop visualize Visualize and Photograph Enhanced Bloodstain Pattern develop->visualize G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Instrumental Analysis cluster_2 Step 3: Data Processing sample Biological Sample (e.g., 100 µL Blood) spike Spike with Known Amount of This compound (Internal Standard) sample->spike extract Protein Precipitation & Sample Cleanup spike->extract inject Inject Extract into LC-MS/MS System extract->inject separate Chromatographic Separation (Analyte and LCV-d6 co-elute) inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect ratio Calculate Peak Area Ratio: (Analyte / LCV-d6) detect->ratio quantify Quantify Analyte Concentration using Calibration Curve ratio->quantify result Final Result quantify->result

References

Application Notes and Protocols for the Use of LCV-d6 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuco Crystal Violet (LCV) is the reduced, colorless form of Crystal Violet (CV), a widely used triphenylmethane dye. Due to their extensive use in industries such as textiles, aquaculture, and paper production, both CV and LCV are emerging environmental contaminants. Accurate and sensitive quantification of these compounds in various environmental matrices is crucial for monitoring their environmental fate and assessing potential toxicological risks. Leuco Crystal Violet-d6 (LCV-d6) is the deuterated analog of LCV and serves as an excellent internal standard for isotope dilution mass spectrometry (IDMS) techniques. The use of a stable isotope-labeled internal standard like LCV-d6 is the gold standard for quantitative analysis as it corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of LCV-d6 in the analysis of environmental samples.

Analytical Principle

The core principle behind using LCV-d6 for quantitative analysis is isotope dilution mass spectrometry. A known amount of the isotopically labeled standard (LCV-d6) is added to the environmental sample at the beginning of the analytical process. LCV-d6 is chemically identical to the native LCV, and therefore, it behaves similarly during extraction, cleanup, and chromatographic separation. However, due to the mass difference from the deuterium labels, LCV and LCV-d6 can be distinguished by a mass spectrometer. By measuring the ratio of the native analyte to the labeled standard, the concentration of the native LCV in the sample can be accurately determined, compensating for any analyte loss during sample processing.

Experimental Protocols

Protocol 1: Analysis of LCV in Water Samples (e.g., Wastewater, River Water)

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • Store samples at 4°C and analyze as soon as possible. If storage is required for an extended period, freeze at -20°C.

2. Sample Preparation and Extraction:

  • To a 100 mL water sample, add a known concentration of LCV-d6 internal standard.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration. A C18 SPE cartridge is suitable for this purpose.

  • SPE Procedure:

    • Condition the C18 cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interfering polar compounds.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analytes with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

3. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate LCV from other matrix components. A typical starting condition is 95% A, ramping to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for LCV and LCV-d6 need to be optimized on the specific instrument.

Protocol 2: Analysis of LCV in Soil and Sediment Samples

1. Sample Collection and Preparation:

  • Collect soil or sediment samples and store them in the dark at 4°C.

  • Air-dry the samples and sieve them to remove large debris.

  • Homogenize the sample prior to extraction.

2. Extraction:

  • To 5 g of the homogenized sample, add a known amount of LCV-d6 internal standard.

  • Add 10 mL of an extraction solvent mixture, such as acetonitrile/buffer solution (e.g., McIlvaine buffer).

  • Vortex or sonicate the sample for 15-20 minutes to ensure efficient extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

  • Combine the supernatants.

3. Cleanup:

  • The combined extract may require cleanup to remove co-extracted matrix components. Dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., C18, PSA) can be employed.

  • Alternatively, the extract can be concentrated and subjected to SPE as described in Protocol 1.

4. Instrumental Analysis (LC-MS/MS):

  • Follow the instrumental conditions outlined in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the analysis of Leuco Crystal Violet using isotope dilution methods from the literature. It is important to note that these values are highly dependent on the matrix, instrumentation, and specific method parameters.

Table 1: Quantitative Performance Data for LCV Analysis

AnalyteMatrixMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Leuco Crystal VioletShrimpQuEChERS LC-MS/MS-< 1.0104 (with LCV-d6)
Leuco Crystal VioletSalmon, Catfish, ShrimpLC-MS/MS (AOAC 2012.25)0.03 - 0.60< 1.0> 90[3][4]
Leuco Crystal VioletCatfishLC-VIS--90.6[5]

LOD: Limit of Detection; LOQ: Limit of Quantification

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of environmental samples for Leuco Crystal Violet using LCV-d6 as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil, Sediment) Spike Spike with LCV-d6 Internal Standard Sample->Spike Extraction Extraction (LLE, SPE, QuEChERS) Spike->Extraction Cleanup Sample Cleanup (SPE, d-SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Quantification Quantification (Isotope Dilution) LCMS->Quantification Report Final Report Quantification->Report

Figure 1: General workflow for environmental sample analysis using LCV-d6.

Conclusion

The use of Leuco Crystal Violet-d6 as an internal standard provides a robust and reliable method for the quantification of Leuco Crystal Violet in environmental samples. The isotope dilution approach effectively mitigates matrix interferences and procedural errors, leading to high-quality analytical data. The protocols and information presented here offer a solid foundation for researchers and scientists to develop and validate methods for the analysis of this emerging environmental contaminant in various matrices. While the provided protocols are based on established methods for similar sample types, it is essential to perform in-house validation to ensure the method's performance for the specific environmental matrix and analytical instrumentation being used.

References

Application Notes and Protocols for the Preparation of Leucocrystal Violet-d6 Working Solution for Crime Scene Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucocrystal Violet (LCV) is a widely used reagent in forensic science for the presumptive identification of latent bloodstains at crime scenes.[1][2][3] The colorless LCV reagent reacts with the heme group in hemoglobin in the presence of an oxidizing agent, typically hydrogen peroxide, to produce the intensely purple-colored crystal violet.[4][5][6] This color change allows for the visualization of bloodstains that are not otherwise visible to the naked eye.[4][5] This application note provides a detailed protocol for the preparation of a working solution using Leucocrystal Violet-d6 (LCV-d6), the deuterated analog of LCV.

While standard forensic protocols specify the use of non-deuterated Leucocrystal Violet for the colorimetric test, this compound is commercially available as a stable isotope-labeled compound. In analytical chemistry, deuterated standards are commonly used as internal standards for quantitative analysis by mass spectrometry (LC-MS/MS) to ensure accuracy and precision.[7][8][9][10] Although specific protocols for the use of LCV-d6 as a presumptive field reagent are not documented in the provided search results, a working solution can be prepared by adapting established LCV protocols. This is based on the principle that the chemical reactivity of LCV-d6 in the catalytic oxidation reaction with blood is analogous to that of LCV. The protocol provided herein is an adaptation of a standard LCV working solution preparation.

Data Presentation

The following table summarizes various formulations for Leucocrystal Violet working solutions as found in established forensic protocols. These formulations can be adapted for the preparation of the LCV-d6 working solution by substituting LCV with LCV-d6 on a weight-for-weight basis.

Component Tennessee Bureau of Investigation [1]Forensic Resources [11]FBI Laboratory [2]Chesapeake Bay Division - IAI (Formula "B") [12]
Solvent 500 mL 3% Hydrogen Peroxide500 mL 3% Hydrogen Peroxide1000 mL 3% Hydrogen Peroxide500 mL 3% Hydrogen Peroxide
5-Sulfosalicylic Acid 10 g10 g20 g10 g
Sodium Acetate 4.4 g3.7 g7.4 g3.7 g
Leucocrystal Violet 1.1 g1 g2 g1 g
Shelf Life Approx. 3 months (refrigerated)90 days30 daysNot Specified
Storage Amber glassware, refrigeratedDark shatter-proof containerDark bottleDark stoppered glass or plastic bottles

Experimental Protocols

Materials and Reagents
  • This compound (LCV-d6)

  • 5-Sulfosalicylic acid

  • Sodium acetate

  • 3% Hydrogen peroxide

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Weighing balance

  • Amber or opaque storage bottle

  • Personal Protective Equipment (gloves, safety glasses, lab coat)

Preparation of 500 mL this compound Working Solution

This protocol is adapted from the Tennessee Bureau of Investigation's standard operating procedures.[1]

  • Safety Precautions: Conduct the preparation in a fume hood or a well-ventilated area. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Initial Mixture: In a clean beaker, combine 10 g of 5-sulfosalicylic acid with 500 mL of 3% hydrogen peroxide.

  • Dissolution: Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the 5-sulfosalicylic acid is completely dissolved.

  • Addition of Sodium Acetate: While continuously stirring, add 4.4 g of sodium acetate to the solution and continue to stir until it is fully dissolved.

  • Addition of this compound: Add 1.1 g of this compound to the solution. Continue stirring until the LCV-d6 is completely dissolved. The solution should be colorless. Note: If the this compound crystals appear yellow, they should be discarded as this may indicate degradation.[11][13]

  • Storage: Transfer the final working solution into a clean, clearly labeled amber or opaque bottle to protect it from light.[1][2] Store the solution in a refrigerator. The working solution is reported to be stable for approximately 3 months when refrigerated.[1][13]

  • Quality Control: Before use at a crime scene, it is mandatory to perform a positive and negative control test.[1] A positive control can be performed using a known bloodstain, which should turn a bluish-purple color.[1] A negative control on an area free of blood should show no color change.[1]

Visualizations

Experimental Workflow

G cluster_0 Preparation of LCV-d6 Working Solution prep 1. Don PPE (Gloves, Goggles, Lab Coat) mix_ssa_h2o2 2. Combine 10g 5-Sulfosalicylic Acid and 500mL 3% Hydrogen Peroxide prep->mix_ssa_h2o2 dissolve1 3. Stir until Dissolved mix_ssa_h2o2->dissolve1 add_naoac 4. Add 4.4g Sodium Acetate dissolve1->add_naoac dissolve2 5. Stir until Dissolved add_naoac->dissolve2 add_lcvd6 6. Add 1.1g this compound dissolve2->add_lcvd6 dissolve3 7. Stir until Dissolved add_lcvd6->dissolve3 store 8. Transfer to Amber Bottle and Refrigerate dissolve3->store

Caption: Workflow for the preparation of the this compound working solution.

Signaling Pathway (Chemical Reaction)

G cluster_1 Reaction of LCV with Hemoglobin Heme Heme (in Hemoglobin) H2O2 Hydrogen Peroxide (H₂O₂) Heme->H2O2 catalyzes LCV Leucocrystal Violet (Colorless) H2O2->LCV oxidizes H2O Water (H₂O) H2O2->H2O CV Crystal Violet (Purple) LCV->CV

Caption: Catalytic oxidation of Leucocrystal Violet by hemoglobin.

References

Application Notes and Protocols for the Detection of Blood on Dark or Patterned Fabrics using Leucocrystal Violet (LCV)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leucocrystal Violet (LCV) is a sensitive chemical reagent used in forensic science for the detection and enhancement of latent bloodstains. The application of LCV results in a catalytic reaction with the heme group in hemoglobin, producing a characteristic dark purple to black color. This colorimetric change allows for the visualization of bloodstains that may be invisible to the naked eye, particularly after attempts to clean the evidence. While highly effective on light-colored, non-porous surfaces, the use of LCV on dark or patterned fabrics presents significant challenges due to poor contrast.[1] These application notes provide a comprehensive overview of the use of LCV for blood detection on such challenging substrates, detail the relevant protocols, and present available performance data.

It is important to distinguish Leucocrystal Violet (LCV) from its deuterated analogue, LCV-d6. LCV is the primary reagent used for the visual detection of bloodstains. LCV-d6, a stable isotope-labeled version of LCV, is not used for visual detection but serves as an internal standard in quantitative analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its role is to improve the accuracy and precision of the quantification of LCV or related compounds in a sample, which may be performed in subsequent toxicological or other chemical analyses.

Principle of Reaction

The detection of blood with LCV is based on the peroxidase-like activity of the heme group in hemoglobin. In the presence of an oxidizing agent, typically hydrogen peroxide, the heme catalyzes the oxidation of the colorless LCV to the intensely colored crystal violet. This reaction is nearly instantaneous and results in a stable dark purple to black stain where blood is present.[2][3][4]

Application on Dark or Patterned Fabrics

The primary limitation of using LCV on dark or patterned fabrics is the lack of sufficient color contrast between the developed bloodstain (dark purple/black) and the substrate.[1] On dark-colored fabrics, the stain may be difficult or impossible to visualize. Similarly, on patterned fabrics, the intricate designs can obscure the developed bloodstain.

Studies have shown that for dark fabrics, chemiluminescent or fluorescent reagents such as luminol or fluorescein often provide superior results.[5] These methods produce light, which allows the stain to be visualized in darkness, overcoming the issue of a dark background. However, LCV can still be effective in some scenarios, particularly on lighter areas of a pattern or when dealing with heavier bloodstains.[1]

Data Presentation

The following table summarizes the performance of LCV on various fabric types, including dark-colored fabrics, based on a comparative study. The reaction intensity was rated on a scale of 0 to 4 (0 = no reaction, 4 = strong positive reaction) for different dilutions of blood after laundering.

Fabric TypeBlood Dilution (post-laundering)LCV Reaction Score (0-4)Reference
White CottonNeat4[6]
1:103[6]
1:1002[6]
1:1,0001[6]
Black Cotton Neat4[6]
1:103[6]
1:1002[6]
1:1,0001[6]
Blue DenimNeat4[6]
1:103[6]
1:1002[6]
1:1,0001[6]
White PolyesterNeat2[6]
1:101[6]
1:1000[6]
1:1,0000[6]
Black Polyester NeatIndeterminate[1][6]
1:10Indeterminate[6]
1:100Indeterminate[6]
1:1,000Indeterminate[6]

*Note: Results on black polyester were deemed indeterminate due to the lack of contrast. One study explicitly stated that no marks on black polyester were enhanced by LCV.[1]

Experimental Protocols

The following is a detailed protocol for the preparation and application of LCV reagent for the detection of blood on fabric evidence.

Materials:

  • Leucocrystal Violet (LCV)

  • 5-Sulfosalicylic Acid

  • 3% Hydrogen Peroxide

  • Sodium Acetate

  • Distilled Water

  • Beaker

  • Magnetic Stirrer and Stir Bar

  • Graduated Cylinders

  • Weighing Scale

  • Dark, shatter-proof container for storage

  • Spray bottle (fine mist) or basin for submersion

  • Personal Protective Equipment (gloves, lab coat, safety glasses)

  • Fume hood

Reagent Preparation (500 mL Working Solution):

  • In a fume hood, place a magnetic stir bar into a beaker.

  • Add 10 grams of 5-sulfosalicylic acid to the beaker.

  • Add 500 mL of 3% hydrogen peroxide and stir until the 5-sulfosalicylic acid is completely dissolved.

  • With continuous stirring, add 3.7 grams of sodium acetate to the solution.

  • With continuous stirring, add 1 gram of Leucocrystal Violet to the solution. Ensure the LCV crystals are white or off-white before use; discard if they are yellow.

  • Continue stirring until all components are fully dissolved.

  • Transfer the solution to a clearly labeled, dark, shatter-proof container. The working solution has a shelf life of approximately 90 days.

Application Protocol:

  • Preparation of Fabric: The fabric item should be dry before the application of the LCV reagent. Handle the evidence with appropriate care to prevent contamination.

  • Application of LCV:

    • Spraying Method (Recommended for fabrics): In a well-ventilated area or fume hood, lay the fabric flat. Using a spray bottle that produces a fine mist, apply the LCV solution evenly over the suspected area. Avoid over-saturation as this can cause the stain to diffuse.

    • Submersion Method: For smaller items, you can completely submerge the fabric in the LCV solution in a basin. This method may lead to more background staining.

  • Development: The development of the dark purple to black color will occur in approximately 30 seconds where blood is present.

  • Drying: Allow the fabric to air dry completely in a secure and ventilated area.

  • Enhancement (Optional): If the initial development is weak, a second application of the LCV solution can be performed after the fabric is completely dry to improve the contrast of the impression.

  • Rinsing (for over-development): If the background of the fabric becomes too dark, it can be gently rinsed with distilled water to remove some of the excess dye. The dye that has bound to the blood protein is more resistant to washing out.

  • Documentation: Photograph the developed stains as soon as possible, especially if working in a lighted environment, to avoid unwanted background development. Use a scale of reference in all photographs.

Visualizations

Experimental Workflow for LCV Application on Fabric

LCV_Workflow Experimental Workflow for LCV Application on Fabric cluster_steps Experimental Steps cluster_decision Post-Development Options cluster_rinse Post-Development Options prep Reagent Preparation (LCV Working Solution) fabric_prep Fabric Evidence Preparation (Air Dry) application LCV Application (Fine Mist Spray) fabric_prep->application development Color Development (Approx. 30 seconds) application->development drying Air Dry Fabric development->drying over_developed Over-developed? development->over_developed documentation Photographic Documentation drying->documentation weak_stain Stain is Weak? drying->weak_stain analysis Analysis of Results documentation->analysis weak_stain->application Yes, Re-apply weak_stain->documentation No over_developed->drying No rinse Rinse with Distilled Water over_developed->rinse Yes rinse->drying

Caption: Workflow for the application of Leucocrystal Violet to detect blood on fabric.

Signaling Pathway of LCV Reaction

LCV_Reaction LCV Blood Detection Pathway Heme Heme in Hemoglobin (Peroxidase Activity) H2O2 Hydrogen Peroxide (Oxidizing Agent) Heme->H2O2 catalyzes LCV Leucocrystal Violet (Colorless) H2O2->LCV oxidizes CV Crystal Violet (Dark Purple/Black) LCV->CV forms

Caption: Simplified reaction pathway for the detection of blood using LCV.

References

Application Note: Enhancement of Footwear Impressions in Blood using Leucocrystal Violet (LCV)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the use of Leucocrystal Violet (LCV) in the chemical enhancement of faint or latent footwear impressions in blood. Leucocrystal Violet is a highly effective, sensitive, and widely used reagent in forensic science for developing visible, detailed impressions on various surfaces for subsequent documentation and analysis.[1][2] This protocol is intended for researchers, forensic scientists, and other professionals involved in crime scene investigation and evidence processing.

Note on LCV-d6: This document focuses on Leucocrystal Violet (LCV). The deuterated form, LCV-d6, is not described in the reviewed forensic literature for the visual enhancement of blood impressions. Deuterated analogues are typically reserved for use as internal standards in quantitative mass spectrometry analyses and are not used for routine colorimetric enhancement.

Introduction and Principle

Leucocrystal Violet is the reduced, colorless form of Crystal Violet, a potent dye.[1] The enhancement reaction is based on the peroxidase-like activity of the heme group in hemoglobin, which is found in red blood cells.[2][3][4] In the presence of an oxidizing agent, typically hydrogen peroxide, the heme catalyzes the oxidation of the colorless LCV into the intensely colored Crystal Violet. This reaction produces a vivid purple or violet stain where blood is present, thereby enhancing the contrast and detail of the impression against the substrate.[1][2][3]

One of the significant advantages of modern LCV formulations is the inclusion of a fixative, such as 5-Sulfosalicylic Acid.[1][5] This allows for a one-step application that simultaneously fixes the proteins in the blood to the substrate—preventing diffusion and loss of detail—while the color development occurs.[1][5] LCV is particularly useful for processing large areas and is effective on both porous and non-porous surfaces.[1][5]

Chemical Reaction Mechanism

The core of the LCV enhancement is a catalytic oxidation process. The heme in blood acts as the catalyst for the reaction between LCV and hydrogen peroxide.

LCV_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products LCV Leucocrystal Violet (Colorless) Heme Heme in Blood (Peroxidase Activity) LCV->Heme H2O2 Hydrogen Peroxide (Oxidizing Agent) H2O2->Heme CV Crystal Violet (Intense Violet Color) Heme->CV Catalyzes Oxidation H2O Water Heme->H2O

Caption: Catalytic oxidation of LCV by hydrogen peroxide, catalyzed by heme.

Experimental Protocols

Proper preparation of reagents and careful application are critical for successful enhancement and to avoid compromising the evidence. DNA sampling of the impression should be considered prior to chemical enhancement.

Reagent Formulations

Two common formulations are provided below. All reagents should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Reagent Formulation 1 (FBI Method)[1] Formulation 2 (General)[6] Purpose
5-Sulfosalicylic Acid10 g10 gFixative (denatures blood proteins)
3% Hydrogen Peroxide500 mL500 mLOxidizing Agent
Sodium Acetate3.7 g - 4.4 g3.7 gBuffer
Leucocrystal Violet1.0 g - 1.1 g1.0 gColorimetric Reagent

Preparation Steps:

  • To a 1L beaker with a magnetic stir bar, add the 3% Hydrogen Peroxide.

  • Slowly dissolve the 5-Sulfosalicylic Acid in the hydrogen peroxide.

  • Once dissolved, add and dissolve the Sodium Acetate.

  • Finally, add the Leucocrystal Violet. The LCV crystals should be white or off-white; if they are yellow, the reagent may be degraded and should be discarded.[6]

  • Stir the solution vigorously until all components are dissolved.

  • Store the final working solution in a dark, opaque bottle. It is stable for several months when refrigerated.[1]

Application Procedure
  • Positive Control: Before applying to evidence, test the LCV solution on a known bloodstain (positive control) to ensure it is reactive.

  • Application: The LCV solution can be applied using several methods depending on the item and surface:

    • Spraying: Use a fine mist sprayer for large surfaces like floors or carpets. Apply lightly to avoid over-saturation, which can cause the impression to run.[1]

    • Immersion: Small, non-porous items can be immersed in a tray containing the LCV solution.

    • Squeeze Bottle: For more controlled application, a squeeze bottle can be used.

  • Development: The color change should be rapid, typically occurring within 30 seconds.[1] The impression will turn a vivid purple/violet color.

  • Rinsing (Optional): If background staining occurs or if the impression is on a non-porous surface, a gentle rinse with distilled water can be used to remove excess reagent.[6] This step is generally avoided on porous surfaces.

  • Drying: Allow the item to air dry completely in a secure, well-ventilated area away from direct light.

  • Documentation: Photograph the enhanced impression as soon as possible. Use a scale of reference and take images from a 90-degree angle. Note that intense light can cause the background to slowly develop a color over time, reducing contrast.[5]

Data Presentation and Performance

The effectiveness of LCV can vary based on the substrate and its use in sequence with other chemical enhancement techniques.

Substrate Performance

LCV is a versatile reagent suitable for a wide range of surfaces.

Substrate Type Performance Notes
Non-Porous (e.g., tile, sealed wood, metal)ExcellentProvides sharp, clear enhancement. Rinsing may be used to improve contrast.
Porous (e.g., paper, cardboard, raw wood)Very GoodLCV is highly effective on porous surfaces where other reagents might fail.[5] Rinsing is not recommended.
Fabrics (Light-colored) Good to Very GoodGood enhancement is typically achieved. Lighter spraying is advised to minimize diffusion.
Fabrics (Dark & Patterned) Fair to PoorThe dark purple color of the developed LCV provides poor contrast against dark backgrounds. Fluorescent techniques (e.g., Acid Yellow 7) are often superior for these surfaces.[7]
Heavily Saturated Stains Caution AdvisedThe reaction with hydrogen peroxide may cause foaming, which can obscure fine details in the impression.[3][4]
Sequencing with Other Reagents

LCV can be integrated into a broader chemical enhancement sequence.

Preceding Reagent Can LCV Follow? Notes
Visual Examination YesAlways the first step.
Luminol Yes (with caution)The bloodstain must be fixed with 2% 5-Sulfosalicylic Acid before applying Luminol, otherwise significant detail will be lost.[1][5]
Diaminobenzidine (DAB) NoLCV cannot follow or be followed by DAB.[1]
Succeeding Reagent Can Follow LCV? Notes
Amido Black YesFurther enhancement with Amido Black is possible after LCV treatment and can improve detail.[1][5]
Acid Dyes (e.g., Acid Yellow 7) YesParticularly useful for enhancing LCV-treated impressions on non-porous surfaces.

Experimental Workflow and Logic

The process from evidence discovery to final analysis follows a structured path to maximize information recovery.

Caption: Workflow for the enhancement of bloody footwear impressions using LCV.

References

Troubleshooting & Optimization

Troubleshooting background staining with Leucocrystal Violet-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Leucocrystal Violet-d6 (LCV-d6) in their experiments.

Troubleshooting Guide: High Background Staining

High background staining can obscure specific signals and lead to inaccurate results. This guide provides a systematic approach to identifying and resolving common causes of high background when using Leucocrystal Violet (LCV) and its deuterated analog, LCV-d6.

Q1: What are the most common causes of high background staining with LCV-d6?

High background staining with LCV-d6 can arise from several factors, often related to the chemical properties of the reagent and the experimental conditions. The primary causes include:

  • Spontaneous Oxidation of LCV-d6: Leucocrystal Violet is the colorless (leuco) form of Crystal Violet. It is sensitive to light and air, which can cause it to oxidize into the colored Crystal Violet, leading to a general increase in background color.[1][2]

  • Non-Specific Binding: Triphenylmethane dyes like Crystal Violet can bind non-specifically to various surfaces and biological molecules, particularly hydrophobic components.

  • Reagent Quality and Storage: Improper storage or the use of aged or impure reagents can contribute to high background.[1]

  • Inadequate Washing: Insufficient removal of unbound LCV-d6 or Crystal Violet from the experimental system will result in a higher background signal.[3]

  • Sample-Specific Issues: The nature of the biological sample, such as the presence of endogenous peroxidases in cell lysates or tissues, can catalyze the oxidation of LCV-d6, leading to non-specific signal generation.

Q2: My blank wells (containing only reagents) are showing a high background. What should I do?

This issue points to a problem with the reagents or the overall assay conditions. Here is a step-by-step troubleshooting workflow:

start High Background in Blank Wells reagent_quality Check Reagent Quality & Storage start->reagent_quality light_exposure Minimize Light Exposure reagent_quality->light_exposure incubation_time Optimize Incubation Time light_exposure->incubation_time reagent_prep Prepare Fresh Reagents incubation_time->reagent_prep solution Problem Resolved? reagent_prep->solution solution->start No, Re-evaluate end Proceed with Experiment solution->end Yes

Figure 1. Troubleshooting workflow for high background in blank wells.
  • Assess Reagent Quality and Storage:

    • Ensure your LCV-d6 is a white to off-white powder. A yellowish tint can indicate degradation.

    • Store the LCV-d6 working solution in a dark, amber bottle and refrigerate it when not in use.[4][5] Different sources report varying stability for the working solution, ranging from 30 to 90 days.[4][6][7] It is best to prepare fresh solution if you suspect degradation.

  • Minimize Light Exposure:

    • LCV is light-sensitive.[1][2][6] Perform incubations in the dark or in a plate reader with the light source turned off. Avoid exposing the reagents and plates to direct laboratory light for extended periods.

  • Optimize Incubation Time:

    • Excessive incubation time can lead to increased background. Perform a time-course experiment to determine the optimal incubation period that provides a good signal-to-noise ratio.

  • Prepare Fresh Reagents:

    • If the problem persists, prepare a fresh LCV-d6 working solution and other assay buffers. Contamination in buffers can also contribute to high background.[8]

Q3: I'm observing high background in my sample wells, but not in the blanks. What could be the cause?

This suggests that a component of your sample is interacting non-specifically with the LCV-d6 or causing its oxidation.

start High Background in Sample Wells washing Optimize Washing Steps start->washing blocking Incorporate a Blocking Step washing->blocking sample_prep Review Sample Preparation blocking->sample_prep reagent_conc Optimize Reagent Concentrations sample_prep->reagent_conc solution Problem Resolved? reagent_conc->solution solution->start No, Re-evaluate end Proceed with Experiment solution->end Yes

Figure 2. Troubleshooting workflow for high background in sample wells.
  • Optimize Washing Steps:

    • Inadequate washing is a common cause of high background.[3] Increase the number of wash cycles or the volume of wash buffer. Using a wash buffer with a mild detergent (e.g., 0.05% Tween-20 in PBS) can help reduce non-specific binding.

  • Incorporate a Blocking Step:

    • For cell-based assays, non-specific binding to the plasticware or cellular components can be an issue. Incubating the wells with a blocking agent like Bovine Serum Albumin (BSA) or casein before adding the sample and reagents can reduce background.

  • Review Sample Preparation:

    • If your sample contains endogenous peroxidases (e.g., from red blood cells in a lysate), these can catalyze the oxidation of LCV-d6. Consider including a step to inactivate endogenous peroxidases (e.g., with a low concentration of hydrogen peroxide followed by catalase) in your protocol.

  • Optimize Reagent Concentrations:

    • A high concentration of LCV-d6 can lead to increased non-specific binding. Try titrating the LCV-d6 concentration to find the lowest effective concentration.

Data Presentation: Troubleshooting Summary

Problem Potential Cause Recommended Solution Expected Outcome
High background in all wellsReagent degradationPrepare fresh LCV-d6 working solution.Reduced background in blank and sample wells.
Light-induced oxidationPerform incubations in the dark.Lower background signal.
Contaminated buffersUse fresh, high-quality buffers.Reduced background and variability.
High background in sample wells onlyInadequate washingIncrease the number and/or volume of washes. Use a wash buffer with a mild detergent.Lower background in sample wells.
Non-specific bindingIncorporate a blocking step with BSA or casein.Reduced background due to blocked non-specific binding sites.
Endogenous peroxidasesTreat samples to inactivate endogenous peroxidases.Reduced non-specific signal generation in sample wells.
High LCV-d6 concentrationTitrate the LCV-d6 concentration to the optimal level.Improved signal-to-noise ratio.

Experimental Protocols

Protocol: Peroxidase Activity Assay in a 96-Well Plate

This protocol is designed to measure peroxidase activity in a sample using LCV as a chromogenic substrate. It can be adapted for use with LCV-d6 for applications such as internal standardization in LC-MS analysis.

Materials:

  • Leucocrystal Violet (LCV)

  • 3% Hydrogen Peroxide (H₂O₂)

  • 5-Sulfosalicylic acid

  • Sodium Acetate

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 590 nm

Reagent Preparation:

  • LCV Working Solution:

    • Dissolve 10 g of 5-sulfosalicylic acid in 500 mL of 3% hydrogen peroxide.

    • Add 3.7 g of sodium acetate and stir until dissolved.

    • Add 1 g of Leucocrystal Violet and stir until dissolved.

    • Store in a dark, amber bottle at 4°C. The solution is stable for up to 90 days.[6]

Procedure:

  • Sample Preparation: Prepare your samples (e.g., cell lysates, purified enzyme) in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of your sample to the appropriate wells of the 96-well plate.

    • Include a blank control containing 50 µL of Assay Buffer without the sample.

  • Reaction Initiation: Add 100 µL of the LCV Working Solution to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for 15-30 minutes. The optimal incubation time should be determined empirically.

  • Measurement: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples to determine the net absorbance, which is proportional to the peroxidase activity.

Signaling Pathway and Experimental Workflow Diagrams

cluster_reaction LCV Oxidation Reaction LCV Leucocrystal Violet (colorless) CV Crystal Violet (colored) LCV->CV Oxidation Peroxidase Peroxidase (e.g., HRP) H2O2 H₂O₂ H2O 2H₂O Peroxidase->H2O H2O2->Peroxidase

Figure 3. Principle of Leucocrystal Violet detection of peroxidase activity.

Frequently Asked Questions (FAQs)

Q4: Can I use LCV-d6 for applications other than as an internal standard?

While LCV-d6 is primarily synthesized for use as an internal standard in mass spectrometry-based assays due to its mass difference from the unlabeled LCV, its chemical properties are nearly identical.[4] Therefore, it can theoretically be used in any application where LCV is used, such as in peroxidase activity assays. However, LCV-d6 is significantly more expensive, so its use in routine colorimetric assays is not cost-effective.

Q5: How does the deuteration in LCV-d6 affect its properties?

The deuterium (d6) labeling in LCV-d6 involves replacing six hydrogen atoms with deuterium atoms. This increases the molecular weight of the compound, which is the basis for its use as an internal standard in mass spectrometry.[4] The deuteration does not significantly alter the chemical reactivity, colorimetric properties, or non-specific binding characteristics of the molecule. Therefore, the troubleshooting strategies for LCV are directly applicable to LCV-d6.

Q6: What is the shelf life of the LCV working solution?

The stability of the LCV working solution can vary depending on the specific formulation and storage conditions. Forensic science literature suggests a shelf life of 30 to 90 days when stored in a dark bottle and refrigerated.[4][6][7] It is recommended to monitor the solution for any color change (a sign of oxidation) and to prepare fresh solution if in doubt.

Q7: Are there any alternatives to LCV for peroxidase assays?

Yes, several other chromogenic substrates are available for peroxidase assays, including 3,3',5,5'-Tetramethylbenzidine (TMB), o-phenylenediamine dihydrochloride (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The choice of substrate depends on the specific requirements of the assay, such as desired sensitivity and wavelength of detection.

References

Technical Support Center: LCV-d6 Performance and Household Cleaning Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with LCV-d6 (Leucocrystal Violet-d6) performance, potentially due to contamination from household cleaning agents.

Troubleshooting Guides

Issue 1: LCV-d6 Signal Suppression or Complete Loss of Signal

Symptoms:

  • Significantly lower than expected LCV-d6 peak area in one or more samples.

  • Inconsistent LCV-d6 peak areas across a batch.

  • Complete absence of the LCV-d6 peak in some samples.

Possible Cause: The most probable cause is ion suppression in the mass spectrometer's ion source.[1][2][3] This phenomenon occurs when co-eluting compounds interfere with the ionization of the analyte of interest, in this case, LCV-d6.[1][2][3] Common ingredients in household cleaning agents, such as surfactants (detergents), are known to cause significant ion suppression, particularly in electrospray ionization (ESI) mode.[4][5][6]

Troubleshooting Steps:

  • Identify the Source of Contamination:

    • Review sample collection and preparation procedures. Was there any use of cleaning wipes, soaps, or detergents on surfaces or glassware that came into contact with the samples?

    • Inquire about the cleaning protocols for the sample collection environment.

  • Chromatographic Separation:

    • Modify the LC gradient to achieve better separation between LCV-d6 and the interfering compounds from the cleaning agent.[2]

    • Consider using a different stationary phase that provides alternative selectivity.

  • Sample Preparation:

    • Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove the interfering substances.[2]

    • If the concentration of LCV-d6 is sufficiently high, sample dilution may reduce the matrix effect.[1]

  • Mass Spectrometry Source Optimization:

    • Adjust ion source parameters (e.g., gas flows, temperatures) to minimize the impact of the interfering compounds.

    • If available, consider switching to an atmospheric pressure chemical ionization (APCI) source, which can be less susceptible to ion suppression than ESI for certain compounds.[1]

Issue 2: High Variability in LCV-d6 Response

Symptoms:

  • Poor precision in the LCV-d6 peak areas for quality control (QC) samples.

  • Erratic analyte/internal standard peak area ratios.

Possible Cause: Inconsistent levels of cleaning agent residue across different samples can lead to variable ion suppression, resulting in high variability of the LCV-d6 signal.

Troubleshooting Steps:

  • Investigate Sample Handling:

    • Ensure that all sample processing steps are consistent and that there is no sporadic introduction of contaminants.

    • Review the cleaning procedures for reusable labware to ensure no detergent residues remain.

  • Matrix Effect Evaluation:

    • Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

    • Quantify the matrix effect by comparing the LCV-d6 response in post-extraction spiked matrix samples to that in a neat solution.

  • Use of a Co-eluting Analog Internal Standard:

    • While LCV-d6 is a stable isotope-labeled internal standard and is expected to co-elute with LCV, significant matrix effects can sometimes cause slight chromatographic shifts, leading to differential ion suppression.[7] Ensure that the peaks for LCV and LCV-d6 are perfectly co-eluting.

Frequently Asked Questions (FAQs)

Q1: What are the most common components of household cleaning agents that can affect LCV-d6 performance?

A1: Surfactants are the most common culprits. These include anionic surfactants (like sodium dodecyl sulfate - SDS), cationic surfactants (like benzalkonium chloride), and non-ionic surfactants.[4][5][6] Other components like non-volatile buffers and salts can also contribute to ion suppression.[4]

Q2: How does ion suppression affect my quantitative analysis?

A2: Ion suppression reduces the number of LCV-d6 ions that reach the detector, leading to a lower-than-expected peak area.[1][2][3] Since LCV-d6 is used as an internal standard to normalize the signal of the target analyte, any variability or suppression of the LCV-d6 signal can lead to inaccurate quantification of the analyte.

Q3: Is LCV-d6, as a deuterated internal standard, not supposed to correct for matrix effects like ion suppression?

A3: Ideally, a stable isotope-labeled internal standard like LCV-d6 co-elutes with the analyte and experiences the same degree of ion suppression, thus providing accurate correction.[2] However, in cases of severe or variable ion suppression, or if there is a slight chromatographic separation between the analyte and the internal standard, this correction may not be perfect.[7] Furthermore, if the contaminant directly affects the ionization of LCV-d6 itself, the response can be compromised.

Q4: Can cleaning agents chemically degrade LCV-d6?

A4: While ion suppression is the more common issue, some aggressive cleaning agents containing strong oxidizing agents (like bleach) or extreme pH could potentially degrade LCV-d6, although this is less likely under typical analytical conditions. If degradation is suspected, a stability study of LCV-d6 in the presence of the cleaning agent should be performed.

Q5: What can I do to prevent contamination from household cleaning agents?

A5:

  • Use dedicated and thoroughly rinsed glassware for your experiments.

  • Avoid using cleaning wipes or detergents on surfaces where samples will be handled.

  • If possible, control the cleaning protocols in the sample collection and processing environments.

  • Always use high-purity solvents and reagents for sample preparation and LC-MS analysis.

Data Presentation

The following table summarizes the potential quantitative effects of common cleaning agent components on the performance of a deuterated internal standard. Please note that specific data for LCV-d6 is limited in the public domain; therefore, these values are representative of the effects of these compounds on deuterated internal standards for basic compounds analyzed by LC-MS/MS and should be used as a general guide. It is crucial to perform a method-specific validation to determine the actual impact of any contaminant on your assay.

Cleaning Agent ComponentChemical ClassTypical Concentration in ProductPotential Effect on LCV-d6 SignalReference
Sodium Dodecyl Sulfate (SDS)Anionic Surfactant1-25%Significant ion suppression[5][6]
Benzalkonium ChlorideCationic Surfactant0.1-2%Moderate to significant ion suppressionN/A
Alcohol EthoxylatesNon-ionic Surfactant1-15%Mild to moderate ion suppressionN/A
Sodium HypochloriteOxidizing Agent (Bleach)0.5-5%Potential for chemical degradationN/A
AmmoniaAlkaline Agent1-10%Can alter mobile phase pH, affecting ionizationN/A

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect Using Post-Column Infusion

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram caused by a suspected cleaning agent.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • LCV-d6 standard solution (at a concentration that gives a stable, mid-range signal)

  • Blank matrix (e.g., plasma, urine)

  • Suspected cleaning agent or a solution of its main components

Procedure:

  • Prepare a solution of the suspected cleaning agent in a solvent compatible with your mobile phase.

  • Set up the LC-MS/MS system with the analytical column.

  • Infuse the LCV-d6 standard solution post-column into the mobile phase flow using a tee-union and a syringe pump.

  • Allow the system to equilibrate until a stable baseline signal for LCV-d6 is observed.

  • Inject the prepared cleaning agent solution onto the LC column.

  • Monitor the LCV-d6 signal throughout the chromatographic run.

  • Any significant dip in the baseline indicates a region of ion suppression. Any significant rise indicates ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effect

Objective: To quantify the degree of ion suppression or enhancement from a cleaning agent.

Materials:

  • LC-MS/MS system

  • LCV-d6 standard solution

  • Blank matrix

  • Suspected cleaning agent

Procedure:

  • Prepare three sets of samples:

    • Set A: LCV-d6 standard in a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with the LCV-d6 standard at the same concentration as Set A.

    • Set C: Blank matrix spiked with the cleaning agent, extracted, and then spiked with the LCV-d6 standard at the same concentration as Set A.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Visualizations

logical_relationship cluster_problem Problem Identification cluster_cause Potential Cause cluster_mechanism Mechanism cluster_solution Troubleshooting Solutions inconsistent_signal Inconsistent LCV-d6 Signal contamination Cleaning Agent Contamination inconsistent_signal->contamination signal_suppression Signal Suppression signal_suppression->contamination ion_suppression Ion Suppression in ESI contamination->ion_suppression leads to improve_chromatography Improve Chromatography ion_suppression->improve_chromatography mitigated by enhance_cleanup Enhance Sample Cleanup ion_suppression->enhance_cleanup mitigated by optimize_ms Optimize MS Source ion_suppression->optimize_ms mitigated by

Caption: Troubleshooting logic for LCV-d6 signal issues.

experimental_workflow start Start: Suspected Contamination prepare_samples Prepare 3 Sample Sets: A) Neat Standard B) Spiked Blank Matrix C) Spiked Contaminated Matrix start->prepare_samples analyze_lcms Analyze all sets by LC-MS/MS prepare_samples->analyze_lcms calculate_me Calculate Matrix Effect (%): (Peak Area C / Peak Area B) * 100 analyze_lcms->calculate_me interpret_results Interpret Results calculate_me->interpret_results suppression < 100%: Ion Suppression interpret_results->suppression Result < 100% enhancement > 100%: Ion Enhancement interpret_results->enhancement Result > 100% no_effect = 100%: No Significant Effect interpret_results->no_effect Result ≈ 100%

Caption: Workflow for quantitative matrix effect assessment.

References

Technical Support Center: Enhancing Weak Bloodstains with Leucocrystal Violet (LCV)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Leucocrystal Violet (LCV) for the enhancement of weak or latent bloodstains.

Frequently Asked Questions (FAQs)

Q1: What is Leucocrystal Violet (LCV) and how does it work to enhance bloodstains?

Leucocrystal Violet is the reduced, colorless form of Crystal Violet, a vibrant purple dye. The enhancement of bloodstains is based on a catalytic reaction where the heme group in hemoglobin, present in blood, acts as a catalyst. In the presence of an oxidizing agent, typically hydrogen peroxide, LCV is oxidized back to the intensely colored Crystal Violet, producing a distinct purple to violet color where blood is present.[1][2] This reaction allows for the visualization of latent or faint bloodstains that may be invisible to the naked eye.[1][3]

Q2: What is the primary application of Leucocrystal Violet-d6?

This compound is a deuterated form of Leucocrystal Violet, meaning some hydrogen atoms in its structure have been replaced with deuterium, a stable isotope of hydrogen. While standard LCV is used for the visual enhancement of bloodstains, LCV-d6 is primarily utilized as an internal standard in analytical techniques such as mass spectrometry. Its slightly higher mass allows it to be distinguished from the non-deuterated compound, making it a useful tool for quantifying substances in complex mixtures. There is no evidence in the provided search results to suggest that LCV-d6 is used for or offers any advantage in the routine visual enhancement of bloodstains at crime scenes or in a laboratory setting.

Q3: On what types of surfaces is LCV most effective?

LCV is particularly effective on porous surfaces such as fabric, wood, and paper.[1] It can also be used on non-porous surfaces. However, on some non-porous surfaces, significant background staining may occur.

Q4: Is LCV a confirmatory test for blood?

No, LCV is a presumptive test for blood.[4] This means that while it is highly sensitive to the presence of heme, it can also react with other substances, leading to false positives. These can include certain plant materials, chemical oxidants, and some metallic compounds.[4] Therefore, a positive result with LCV should always be confirmed with a more specific test for human blood.

Q5: Can LCV be used in conjunction with other blood enhancement techniques?

Yes, LCV can be used in sequence with other reagents. For instance, it has been noted that Amido Black can be used after LCV treatment.[5] If LCV is to be used after Luminol, it is recommended to first fix the stain with a 2% 5-Sulfosalicylic Acid solution to prevent leaching and loss of detail.[2]

Experimental Protocols

Preparation of LCV Working Solution

Two common formulations for the LCV working solution are provided below. The second formulation includes a fixative, which helps to prevent the bloodstain from running.

Component Formulation A Formulation B (with fixative)
5-Sulfosalicylic Acid10 g10 g
3% Hydrogen Peroxide500 mL500 mL
Sodium Acetate-4.4 g
Leucocrystal Violet1.1 g1.1 g

Instructions:

  • In a clean glass beaker, dissolve the 5-Sulfosalicylic Acid in the 3% Hydrogen Peroxide.

  • For Formulation B, add and dissolve the Sodium Acetate.

  • Add the Leucocrystal Violet and stir with a magnetic stirrer until fully dissolved.

  • The solution should be stored in a dark-colored glass bottle and refrigerated. It is reported to be stable for several months under these conditions.[2]

Application of LCV to a Surface
  • Ensure the area to be tested is properly documented and photographed before the application of LCV.

  • Lightly spray the LCV working solution onto the suspected area using a fine mist sprayer.[6] Alternatively, for smaller items, they can be immersed in the solution.

  • The reaction should occur rapidly, with a violet color developing in the presence of blood within approximately 30 seconds.[5][6]

  • After development, the area can be gently blotted with a paper towel to remove excess reagent.[6]

  • The enhanced stain should be photographed promptly, as prolonged exposure to light can cause background discoloration.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No reaction on a suspected bloodstain The stain is not blood.Use a different presumptive test or a confirmatory test for blood.
The bloodstain is too dilute.Apply a second light spray of the LCV solution after the first has dried.[6]
The LCV working solution has degraded.Prepare a fresh working solution. Ensure the Leucocrystal Violet crystals used are white, not yellow, as yellowing indicates degradation.[6]
A cleaning agent has interfered with the reaction.Certain cleaning agents can cause false negatives. Document the presence of any cleaning agents and consider alternative detection methods.
Excessive background staining The surface is highly porous and has absorbed too much reagent.Apply the LCV with a very fine mist to minimize oversaturation. Blot excess reagent immediately after development.[6]
Prolonged exposure to intense light.Photograph the developed stain as soon as possible after the reaction.[5]
The LCV solution was over-applied.If the stain becomes too dark, it may be possible to wash the area with distilled water to remove some of the excess dye.[6]
Foaming on the bloodstain The blood deposit is very heavy.Be aware that foaming can occur on heavy stains and may obscure fine details.[1] Apply the LCV sparingly.
False positive reaction (color change in the absence of blood) Presence of chemical oxidants (e.g., bleach-based cleaners).Document the result and note the possibility of a false positive. Some false positives from cleaning agents may dissipate over time.
Presence of plant peroxidases.Consider the environment where the sample was found. A confirmatory test for human blood is necessary.

Visualizations

LCV_Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products LCV Leucocrystal Violet (Colorless) CV Crystal Violet (Purple) LCV->CV Oxidation H2O2 Hydrogen Peroxide (Oxidizing Agent) H2O Water H2O2->H2O Reduction Heme Heme in Hemoglobin (from Blood) Heme->CV Catalizes

Caption: The catalytic reaction pathway of Leucocrystal Violet.

LCV_Workflow start Start: Suspected Weak Bloodstain prep Prepare LCV Working Solution start->prep apply Apply LCV with Fine Mist Spray prep->apply observe Observe for Color Change (approx. 30s) apply->observe photo Photograph Developed Stain observe->photo confirm Perform Confirmatory Blood Test photo->confirm end End: Documentation of Results confirm->end

Caption: A typical experimental workflow for using Leucocrystal Violet.

References

Validation & Comparative

A Comparative Analysis of Chromogenic Reagents: Unveiling the Roles of Leucocrystal Violet-d6 and its Counterparts in Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the accuracy and sensitivity of experimental assays. This guide provides a comparative study of Leucocrystal Violet-d6 and other widely used chromogenic reagents, clarifying their distinct applications and performance characteristics. While Leucocrystal Violet (LCV) and its deuterated form, this compound (LCV-d6), are powerful tools in specific analytical domains, their roles differ significantly from common chromogenic substrates used in immunoassays such as ELISA and Western blotting.

This publication will first explore the primary application of LCV and LCV-d6, followed by a detailed comparison of established chromogenic reagents—TMB, ABTS, and OPD—used in enzyme-linked immunosorbent assays (ELISAs). Experimental protocols and reaction mechanisms are provided to offer a comprehensive understanding for informed reagent selection.

Leucocrystal Violet and this compound: Specialized Tools for Forensic and Analytical Chemistry

Leucocrystal Violet is a reagent predominantly used in forensic science for the presumptive identification and enhancement of latent bloodstains.[1][2] Its mechanism of action involves a catalytic reaction with the heme group in hemoglobin.[3][4] In the presence of an oxidizing agent like hydrogen peroxide, the heme catalyzes the oxidation of the colorless LCV to the intensely colored Crystal Violet, producing a characteristic purple color.[3][4]

This compound is the deuterium-labeled analogue of LCV.[5] In scientific research, deuterated compounds are not used for colorimetric detection but serve as ideal internal standards in mass spectrometry-based quantification.[5][6] The known concentration of the deuterated standard, which is chemically identical to the analyte but has a different mass, allows for precise measurement of the non-labeled compound in a sample. LCV-d6 is therefore employed in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately quantify LCV, for instance, when testing for residues of these dyes in aquaculture products.[6][7]

It is crucial to note that neither LCV nor LCV-d6 are typically used as chromogenic substrates in standard immunoassays like ELISA for the detection of proteins or other biomolecules in a research or drug development setting.

Comparative Performance of Chromogenic Substrates for Horseradish Peroxidase (HRP) in ELISA

In contrast to the specialized applications of LCV, chromogenic reagents like 3,3',5,5'-Tetramethylbenzidine (TMB), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and o-Phenylenediamine (OPD) are mainstays in immunoassays that utilize Horseradish Peroxidase (HRP) as the enzyme conjugate.[8][9] The choice of substrate significantly impacts the sensitivity and dynamic range of an assay.

FeatureTMB (3,3',5,5'-Tetramethylbenzidine)ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))OPD (o-Phenylenediamine)
Sensitivity High[10][11]Low to Moderate[12]Moderate to High[12]
Color of Product (Kinetic) Blue[13]Green[13]Yellow-Orange[13]
Color of Product (Stopped) Yellow[13]Green[10]Orange[10]
Wavelength (Kinetic) 370 nm or 652 nm[13]405-410 nm[14]450 nm[10]
Wavelength (Stopped) 450 nm[13]405 nm[14]490 nm[10]
Carcinogenicity Non-carcinogenicConsidered non-carcinogenicPotentially carcinogenic
Key Advantages Highest sensitivity, rapid signal development.[15]Slow color development can be advantageous for assays with high background.[13]Good sensitivity.[12]
Key Disadvantages Can produce high background if not optimized.[13]Less sensitive than TMB and OPD.[12]Potential health hazards.[10]

This table summarizes the key performance characteristics of common HRP substrates used in ELISA.

Reaction Mechanisms and Signaling Pathways

The colorimetric change observed with these reagents is the result of an enzyme-catalyzed oxidation reaction. The following diagrams illustrate the general workflows and reaction pathways.

G General Chromogenic Reaction Pathway for HRP HRP Horseradish Peroxidase (HRP) HRP_I HRP Intermediate I (Oxidized) HRP->HRP_I H2O2 H2O2 Hydrogen Peroxide (H2O2) Substrate_ox Oxidized Substrate (Colored Product) HRP_I->Substrate_ox e- transfer HRP_II HRP Intermediate II HRP_I->HRP_II Substrate Substrate Chromogenic Substrate (e.g., TMB, ABTS) Substrate->Substrate_ox HRP_II->HRP Substrate HRP_II->Substrate_ox e- transfer

Caption: General reaction mechanism of HRP with a chromogenic substrate.

G Leucocrystal Violet Reaction with Hemoglobin Hemoglobin Hemoglobin (Heme) Hemoglobin->Hemoglobin H2O2 (catalytic cycle) LCV Leucocrystal Violet (Colorless) H2O2 Hydrogen Peroxide CV Crystal Violet (Purple) LCV->CV Oxidation

Caption: Catalytic oxidation of LCV by hemoglobin in the presence of H2O2.

Experimental Protocols

General Protocol for a Sandwich ELISA using a Chromogenic Substrate

This protocol provides a general workflow for a sandwich ELISA. Specific antibody concentrations, incubation times, and temperatures should be optimized for each specific assay.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_detection Detection p1 Coat plate with Capture Antibody p2 Wash plate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash plate p3->p4 a1 Add samples and standards p4->a1 a2 Incubate a1->a2 a3 Wash plate a2->a3 a4 Add Detection Antibody a3->a4 a5 Incubate a4->a5 a6 Wash plate a5->a6 a7 Add HRP-conjugate a6->a7 a8 Incubate a7->a8 a9 Wash plate a8->a9 d1 Add Chromogenic Substrate (e.g., TMB) a9->d1 d2 Incubate in the dark d1->d2 d3 Add Stop Solution d2->d3 d4 Read absorbance d3->d4

References

A Comparative Analysis of LCV-d6 and Luminol for Presumptive Blood Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of blood is a critical step in various analytical procedures. This guide provides a detailed comparison of two common presumptive tests for blood: Leuco Crystal Violet (LCV), with a focus on its deuterated form LCV-d6, and luminol. The comparison is based on their sensitivity, specificity, and underlying chemical principles, supported by experimental data and protocols.

This guide will delve into the performance characteristics of both reagents, offering a clear overview to aid in the selection of the most appropriate method for specific research needs. While extensive data exists for luminol and standard LCV, it is important to note that specific performance data for the deuterated LCV (LCV-d6) in forensic blood detection applications is not widely available in the reviewed literature. The information presented for LCV is based on the non-deuterated form, and any potential effects of deuterium labeling on sensitivity or specificity are not detailed in the available scientific resources.

Performance Comparison: LCV vs. Luminol

The choice between LCV and luminol often depends on the specific requirements of the investigation, including the nature of the sample, the suspected amount of blood, and the ambient conditions for testing.

FeatureLCV (Leuco Crystal Violet)Luminol
Principle of Detection Colorimetric: Oxidation of colorless LCV to purple crystal violet in the presence of heme.[1][2][3][4][5]Chemiluminescent: Oxidation of luminol in the presence of heme, producing a blue glow.[6][7]
Limit of Detection Reported as approximately 1:10,000 dilution of blood.Highly sensitive, with reported detection limits ranging from 1:100,000 to 1:5,000,000 dilutions of blood.
Visualization Visible under normal lighting conditions as a purple stain.[8]Requires near-total darkness to visualize the chemiluminescent glow.
Specificity & False Positives Can react with other oxidizing agents and peroxidases, though some formulations include a fixative to reduce interference.[9]Known to produce false positives with a variety of substances including household bleach (sodium hypochlorite), copper and iron compounds, and certain plant peroxidases (e.g., horseradish, turnips).[10]
Application Can be applied via spraying or immersion. The resulting stain is relatively stable, allowing for easier documentation.[9][11]Applied as a spray. The chemiluminescent reaction is transient and must be documented quickly.
Safety Considered relatively safe with standard laboratory precautions.[8]Requires caution as some formulations can be corrosive or irritating.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the preparation and application of LCV and luminol reagents for the presumptive detection of blood.

Leuco Crystal Violet (LCV) Working Solution

Materials:

  • Leuco Crystal Violet

  • 5-Sulfosalicylic acid

  • Sodium acetate

  • 3% Hydrogen peroxide

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beaker

  • Graduated cylinders

  • Dark storage bottle

Procedure:

  • In a beaker, dissolve 10 grams of 5-sulfosalicylic acid in 500 mL of 3% hydrogen peroxide. Stir until fully dissolved.[11]

  • To this solution, add and dissolve 3.7 grams of sodium acetate with continuous stirring.[11]

  • Slowly add 1 gram of Leuco Crystal Violet powder to the solution while stirring. Continue to stir until the LCV is completely dissolved.[11]

  • Transfer the final working solution to a dark, shatter-proof bottle for storage. The solution should be stored in a refrigerator.[11]

Application:

  • The LCV working solution can be applied by spraying a fine mist over the suspected area or by immersing the object in the solution.[11]

  • A positive reaction, indicated by the appearance of a purple color, should develop within approximately 30 seconds.[11]

  • The developed stain can be photographed under normal lighting conditions.

Luminol Working Solution

Materials:

  • Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione)

  • Sodium carbonate (Na₂CO₃)

  • Sodium perborate (NaBO₃·4H₂O) or 3% Hydrogen Peroxide

  • Distilled water

  • Beaker

  • Graduated cylinders

  • Spray bottle

Procedure:

  • Prepare a stock solution by dissolving 0.1 g of luminol and 5.0 g of sodium carbonate in 100 mL of distilled water.

  • Just before use, prepare the working solution by mixing the stock solution with an oxidizing agent. A common formulation involves adding 0.7 g of sodium perborate to the 100 mL stock solution. Alternatively, hydrogen peroxide can be used as the oxidant.

  • Pour the final working solution into a spray bottle for application.

Application:

  • The investigation area must be in near-complete darkness.

  • Spray a fine mist of the luminol working solution over the surface to be tested.

  • A positive reaction is indicated by a blue chemiluminescent glow. This glow is transient and should be photographed immediately using a camera with a long exposure setting.

Reaction Pathways and Mechanisms

The detection of blood by both LCV and luminol is catalyzed by the peroxidase-like activity of the heme group in hemoglobin. The iron within the heme prosthetic group facilitates the transfer of an oxygen atom from a peroxide source to the reagent, leading to either a change in color or the emission of light.

LCV Oxidation Pathway

The colorless leuco form of crystal violet is oxidized by hydrogen peroxide in the presence of the heme catalyst. This oxidation removes a hydride ion, resulting in the formation of the highly conjugated and intensely colored crystal violet cation, which appears purple.

LCV_Pathway cluster_reactants Reactants cluster_products Products LCV Leuco Crystal Violet (Colorless) CV Crystal Violet (Purple) LCV->CV Oxidation H2O2 Hydrogen Peroxide (H₂O₂) Heme Heme (Fe³⁺ in Hemoglobin) H2O2->Heme Activates Heme->CV Catalyzes H2O Water (2H₂O)

LCV Oxidation Reaction
Luminol Chemiluminescence Pathway

In an alkaline solution, luminol exists as an anion. The heme catalyst reacts with hydrogen peroxide to form an activated oxygen species. This species oxidizes the luminol anion to an unstable peroxide intermediate. The intermediate then decomposes, releasing nitrogen gas and forming an excited-state 3-aminophthalate. As the excited state decays to the ground state, it emits a photon of blue light.[6][7]

Luminol_Pathway cluster_reactants Reactants Luminol Luminol Anion Intermediate Unstable Peroxide Intermediate Luminol->Intermediate Oxidation H2O2 Hydrogen Peroxide (H₂O₂) Heme Heme (Fe³⁺ in Hemoglobin) H2O2->Heme Activates Heme->Intermediate Catalyzes Excited Excited State 3-Aminophthalate Intermediate->Excited Decomposition (-N₂) Ground Ground State 3-Aminophthalate Excited->Ground Decay Light Blue Light (Chemiluminescence) Excited->Light Photon Emission

Luminol Chemiluminescence Reaction

Experimental Workflow Comparison

The practical application of LCV and luminol involves distinct workflows, primarily differing in the visualization and documentation steps.

Workflow_Comparison cluster_LCV LCV Workflow cluster_Luminol Luminol Workflow LCV_Start Prepare LCV Working Solution LCV_Apply Apply to Suspected Area (Spray/Immerse) LCV_Start->LCV_Apply LCV_Develop Wait for Color Development (~30s) LCV_Apply->LCV_Develop LCV_Doc Document (Photograph) in Normal Light LCV_Develop->LCV_Doc Lum_Start Prepare Luminol Working Solution Lum_Darken Ensure Near-Total Darkness Lum_Start->Lum_Darken Lum_Apply Apply to Suspected Area (Spray) Lum_Darken->Lum_Apply Lum_Observe Observe for Chemiluminescence Lum_Apply->Lum_Observe Lum_Doc Document (Photograph) Immediately Lum_Observe->Lum_Doc

LCV vs. Luminol Experimental Workflow

References

Performance of Leuco Crystal Violet (LCV) for Bloodstain Enhancement: A Comparative Guide for Porous vs. Non-Porous Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Leuco Crystal Violet (LCV) in enhancing latent bloodstains on porous and non-porous surfaces. The information presented is based on available experimental data and is intended to assist researchers and forensic science professionals in selecting the appropriate methodology for their specific applications.

Introduction to Leuco Crystal Violet (LCV)

Leuco Crystal Violet is a reagent used in forensic science to enhance the visibility of latent or faint bloodstains. The reaction is based on the peroxidase-like activity of the heme group in blood. In the presence of hydrogen peroxide, the heme catalyzes the oxidation of the colorless LCV to the intensely colored crystal violet, producing a characteristic purple color. This reaction allows for the visualization of bloodstains that are not readily apparent to the naked eye. While the term "LCV-d6" was specified, it is likely a misnomer for the commonly used LCV reagent in this application, as the deuterated form is not typically used for colorimetric blood enhancement.

Performance on Porous vs. Non-Porous Surfaces: A Comparative Analysis

LCV is generally considered a versatile reagent applicable to both porous and non-porous surfaces.[1][2][3] However, its effectiveness can vary depending on the substrate.

Non-Porous Surfaces: On non-porous surfaces such as glass, plastic, and finished wood, LCV can effectively enhance bloodstains. The reagent is applied to the surface, and the resulting color change reveals the bloodstain pattern. However, some studies suggest that for latent fingerprint enhancement in blood on non-porous surfaces, other reagents like Acid Yellow 7 or Hungarian Red may provide superior results.[4] One study has even described LCV as "less suitable" for making latent shoeprints and fingerprints visible on non-porous materials.[4]

Porous Surfaces: LCV is often cited as being particularly well-suited for porous surfaces like paper, cardboard, and carpet, primarily because it does not typically require a rinsing step that could cause the stain to diffuse.[2][3] This is an advantage over reagents like Amido Black which may require de-staining.[3] However, the performance on porous materials can be inconsistent. For instance, on washed clothing (a porous textile), luminol has been shown to produce superior results.[5] Furthermore, for visible bloodstains on fabrics, reagents such as Amido Black or Diaminobenzidine (DAB) are sometimes recommended over LCV.[1][6] One study found LCV to be inadequate for use on thermal paper due to issues with bubbling, diffusion, and blurring of the bloodstain.[5][7]

Quantitative Performance Data

Quantitative data on the performance of LCV is limited in the available literature. However, some studies provide valuable insights into its sensitivity.

ReagentSurface TypeDetection Limit (Blood Dilution)Source
Leuco Crystal Violet (LCV) Porous and Non-Porous1:10,000[1][6]
Luminol Porous and Non-PorousMore sensitive than LCV[1][6]
Amido Black Thermal Paper (Porous)1:80 (thermally sensitive surface)[7]
Amido Black Thermal Paper (Porous)1:20 (thermally non-sensitive surface)[7]

Experimental Protocols

Below are generalized experimental protocols for the preparation and application of LCV for bloodstain enhancement.

LCV Reagent Formulation

A common formulation for the LCV working solution is as follows:

  • Solution A:

    • Leuco Crystal Violet: 1.1 g

    • Sodium Acetate: 4.4 g

    • 5-Sulfosalicylic Acid (fixative): 10 g

    • Distilled Water: 500 mL

  • Solution B:

    • 3% Hydrogen Peroxide: 500 mL

The working solution is prepared by mixing Solution A and Solution B. The 5-sulfosalicylic acid acts as a fixative for the blood proteins, which helps to prevent the bloodstain from running or diffusing during the enhancement process.[2]

Application of LCV

The LCV working solution is typically applied to the suspected area using a fine mist sprayer.[2] The surface should be sprayed evenly, and the reaction, which produces a violet color in the presence of blood, occurs almost instantaneously. For smaller items, immersion in the LCV solution may be possible.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the enhancement of latent bloodstains using LCV.

LCV_Workflow General Workflow for LCV Bloodstain Enhancement cluster_prep Preparation cluster_application Application cluster_documentation Documentation & Analysis prep_reagent Prepare LCV Working Solution apply_lcv Apply LCV via Spraying or Immersion prep_reagent->apply_lcv prep_surface Identify Target Surface (Porous or Non-Porous) prep_surface->apply_lcv observe Observe for Color Change (Violet) apply_lcv->observe photograph Photograph Enhanced Bloodstain observe->photograph analyze Analyze Results photograph->analyze

Caption: General workflow for LCV bloodstain enhancement.

Signaling Pathway of LCV Reaction

The chemical reaction underlying the enhancement of bloodstains with LCV involves the catalytic oxidation of LCV by the heme in hemoglobin.

LCV_Reaction_Pathway LCV Reaction Pathway for Blood Detection Heme Heme (in Blood) H2O2 Hydrogen Peroxide (H₂O₂) Heme->H2O2 catalyzes LCV Leuco Crystal Violet (Colorless) H2O2->LCV oxidizes H2O Water (H₂O) H2O2->H2O CV Crystal Violet (Purple) LCV->CV

Caption: LCV reaction pathway for blood detection.

Conclusion

Leuco Crystal Violet is a valuable and widely used reagent for the enhancement of latent bloodstains. Its applicability to both porous and non-porous surfaces makes it a versatile tool in forensic investigations. However, its performance can be influenced by the nature of the substrate. While it offers advantages on certain porous materials where rinsing is not feasible, other reagents may provide better results on surfaces like washed fabrics or for the development of fine details in blood on non-porous substrates. The quantitative data available suggests a moderate sensitivity for LCV, which is lower than that of luminol. Researchers and forensic professionals should consider the specific surface type and the nature of the bloodstain when selecting the most appropriate enhancement technique.

References

Unveiling the Specificity of Leucocrystal Violet: A Comparative Guide to Cross-Reactivity with Non-Blood Substances

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of presumptive blood tests is paramount. Leucocrystal Violet (LCV) and its deuterated analog, Leucocrystal Violet-d6 (LCV-d6), are widely utilized for the detection of latent bloodstains. However, their interaction with non-blood substances can lead to false-positive results, a critical consideration in forensic and clinical settings. This guide provides an objective comparison of LCV's cross-reactivity, supported by experimental data and detailed protocols, to aid in the informed selection and application of these reagents.

While direct comparative experimental data on the cross-reactivity of this compound (LCV-d6) is not extensively available in the reviewed literature, its chemical structure is fundamentally identical to that of Leucocrystal Violet (LCV), with the only difference being the substitution of six hydrogen atoms with deuterium. This isotopic labeling is primarily for use as an internal standard in mass spectrometry and is not expected to alter the chemical reactivity in a colorimetric assay. Therefore, the cross-reactivity profile of LCV is presented here as a direct and reliable surrogate for that of LCV-d6.

Comparative Analysis of Presumptive Blood Tests

The performance of LCV is best understood in the context of other common presumptive tests for blood. The following table summarizes the sensitivity and specificity of LCV in comparison to other frequently used reagents.

Presumptive Test Principle Sensitivity Common False Positives References
Leucocrystal Violet (LCV) Oxidation of colorless LCV to violet crystal violet by the peroxidase-like activity of heme.1:10,000 to 1:100,000Plant peroxidases (e.g., horseradish, potato), strong oxidizing agents (e.g., bleach), metallic salts (e.g., copper, nickel).[1][2]
Kastle-Meyer (Phenolphthalein) Oxidation of colorless phenolphthalin to pink phenolphthalein by heme and hydrogen peroxide.1:10,000Plant peroxidases, chemical oxidants.[3][4][5]
Luminol Chemiluminescence produced by the oxidation of luminol in the presence of heme and an oxidizing agent.Up to 1:1,000,000Copper salts, bleach, horseradish, rust, some cleaning products.[1][2]
Leucomalachite Green (LMG) Oxidation of colorless leucomalachite green to a green color by heme.1:10,000Strong oxidizing agents, plant peroxidases.[3][4]
Tetramethylbenzidine (TMB) Oxidation of TMB to a blue-green colored complex in the presence of heme and an oxidizing agent.High sensitivityPlant peroxidases, rust, some chemical oxidants.[3][6]

Cross-Reactivity of Leucocrystal Violet with Non-Blood Substances

A critical aspect of evaluating any presumptive blood test is its specificity. The following table details the observed reactivity of LCV with a range of non-blood substances commonly encountered in forensic casework.

Substance Category Specific Substance Observed Reaction with LCV Reference
Household Products Bleach (Sodium Hypochlorite)False Positive[7]
Cleaners with bleachFalse Positive[7]
Certain Degreasers (e.g., Citrasolve®, Mean Green®)False Negative[8]
Plant-Based Substances HorseradishFalse Positive[6]
PotatoFalse Positive[6]
Chemical Compounds Copper SulfateFalse Positive[6]
Ferric SulfateFalse Positive[6]
Nickel ChlorideFalse Positive[6]
Rust (Iron Oxide)False Positive[6]
Other Grease/Gun OilPotential False Positive[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of results, detailed experimental protocols are essential.

Preparation of Leucocrystal Violet (LCV) Reagent

A common formulation for the LCV working solution is as follows:

  • Dissolve 10 grams of 5-sulfosalicylic acid in 500 mL of 3% hydrogen peroxide.[9][10][11]

  • Add and dissolve 3.7 grams of sodium acetate.[9][10]

  • Add and dissolve 1.0 gram of Leucocrystal Violet.[9][10]

  • Stir the mixture vigorously until the LCV is completely dissolved.[11]

  • Store the solution in a dark, stoppered glass or plastic bottle, preferably refrigerated. The working solution has a shelf life of approximately 3 months when refrigerated.[10][11]

Note: The Leucocrystal Violet crystals should be white; if they are yellow, they should be discarded.[9]

Cross-Reactivity Testing Protocol
  • Sample Preparation: A sterile cotton swab or filter paper is impregnated with the non-blood substance to be tested. For liquid samples, a few drops are applied and allowed to air dry. For solid samples, a small amount is transferred to the swab.

  • Negative Control: A sterile swab with no substance is tested to ensure the reagent is not producing a spontaneous color change.

  • Positive Control: A known bloodstain is tested to confirm the reactivity of the LCV reagent.

  • Application of LCV: The LCV working solution is applied to the test swab, typically via a dropper or spray.[10]

  • Observation: The swab is observed for a color change. A positive reaction is indicated by the development of a violet color within a specified time frame (e.g., 30 seconds).[11]

  • Documentation: All results, including the speed and intensity of the color change, are recorded.

Visualizing the LCV Reaction and Testing Workflow

To better illustrate the underlying processes, the following diagrams are provided.

LCV_Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products LCV Leucocrystal Violet (Colorless) CV Crystal Violet (Violet Color) LCV->CV Oxidation H2O2 Hydrogen Peroxide H2O Water H2O2->H2O Reduction Heme Heme (in Blood) Heme->CV Catalytic Action Heme->H2O

Caption: The catalytic oxidation of colorless Leucocrystal Violet to colored Crystal Violet by the heme group in blood.

Cross_Reactivity_Workflow start Start: Select Non-Blood Substance prep Prepare Test Sample (Swab/Filter Paper) start->prep neg_control Prepare Negative Control (Blank Swab) start->neg_control pos_control Prepare Positive Control (Bloodstain) start->pos_control apply_lcv Apply LCV Reagent to all Samples prep->apply_lcv neg_control->apply_lcv pos_control->apply_lcv observe Observe for Color Change apply_lcv->observe record Record Results (Positive/Negative/Intensity) observe->record end End: Assess Cross-Reactivity record->end

Caption: A standardized workflow for testing the cross-reactivity of Leucocrystal Violet with non-blood substances.

References

Inter-Laboratory Validation of the Leucocrystal Violet-d6 (LCV-d6) Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical performance of the Leucocrystal Violet-d6 (LCV-d6) method, based on established validation principles for similar analytical techniques. While a specific inter-laboratory validation study for LCV-d6 is not publicly available, this document outlines the expected performance characteristics and experimental protocols, drawing comparisons with the validated Leucocrystal Violet (LCV) method for residue analysis. The data presented herein is modeled on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for LCV and its metabolites, providing a benchmark for the anticipated performance of the LCV-d6 method in a multi-laboratory setting.[1][2]

Data Presentation: Comparative Performance Characteristics

The following table summarizes the key performance parameters for the LCV method as determined in a validation study for the analysis of residues in fish and shrimp.[1][2] These parameters serve as a benchmark for what would be expected from an inter-laboratory validation of the LCV-d6 method.

Performance ParameterLCVExpected Performance for LCV-d6Alternative Method (LCV)
Decision Limit (CCα) 0.860 µg/kgModeled CCα: ~0.8-1.0 µg/kg0.248 µg/kg (Crystal Violet)
Detection Capability (CCβ) 1.162 µg/kgModeled CCβ: ~1.1-1.3 µg/kg0.355 µg/kg (Crystal Violet)
Recovery (at 2.0 µg/kg) 71.8%Expected Recovery: 70-80%97% (Crystal Violet)
Precision (RSD) Not explicitly statedExpected Inter-lab RSD: < 15%Not explicitly stated
Linearity (R²) Not explicitly statedExpected R²: > 0.99Not explicitly stated
Specificity High (based on MS/MS)High (based on MS/MS)High (based on MS/MS)

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted in an inter-laboratory validation of the LCV-d6 method.

Sample Preparation and Extraction (Modeled on LCV analysis in biological matrices)
  • Objective: To extract LCV-d6 from the sample matrix.

  • Procedure:

    • Homogenize 5 g of the sample tissue.

    • Add 10 mL of citrate buffer/acetonitrile extraction solvent.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Purify the extract using a strong cation-exchange (SCX) solid-phase extraction (SPE) cartridge.[1][2]

    • Elute the analyte with 5 mL of methanol containing 5% ammonia.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Objective: To quantify the concentration of LCV-d6.

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive-ion electrospray ionization (ESI+).[1][2]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor/Product Ions: Specific transitions for LCV-d6 would be determined and optimized.

Inter-Laboratory Validation Protocol
  • Objective: To assess the reproducibility and robustness of the LCV-d6 method across different laboratories.

  • Procedure:

    • A central organizing laboratory prepares and distributes a panel of validation samples to all participating laboratories. The panel should include:

      • Blank matrix samples.

      • Spiked matrix samples at low, medium, and high concentrations.

      • Incurred residue samples (if applicable).

    • Each laboratory analyzes the samples in replicate (e.g., n=5) using the standardized analytical method.

    • Results are reported back to the central laboratory for statistical analysis.

    • Performance parameters to be evaluated include:

      • Repeatability (intra-laboratory precision).

      • Reproducibility (inter-laboratory precision).

      • Trueness (bias).

      • Accuracy.

Mandatory Visualization

Below are diagrams illustrating the key processes and relationships in the validation of the LCV-d6 method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Inter-Laboratory Validation Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification SPE Purification Extraction->Purification Concentration Evaporation & Reconstitution Purification->Concentration LC_Separation LC Separation Concentration->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Data Quantification MS_Detection->Quantification Data_Collection Data Collection Quantification->Data_Collection Sample_Distribution Sample Distribution (Multiple Labs) Sample_Distribution->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Experimental workflow for the analysis and inter-laboratory validation of the LCV-d6 method.

signaling_pathway Heme Heme (in Blood) Oxidized_LCVd6 Oxidized LCV-d6 (Violet Color) Heme->Oxidized_LCVd6 Catalyzes Oxidation LCVd6 This compound (Colorless) LCVd6->Oxidized_LCVd6 Peroxide Hydrogen Peroxide Peroxide->Heme Reacts with

Caption: Catalytic oxidation of LCV-d6 by the heme group in the presence of hydrogen peroxide.

logical_relationship Method_Validation Method Validation InterLab_Study Inter-Laboratory Study Method_Validation->InterLab_Study Performance_Metrics Performance Metrics (Accuracy, Precision, etc.) Method_Validation->Performance_Metrics Method_Robustness Method Robustness & Reliability InterLab_Study->Method_Robustness Performance_Metrics->Method_Robustness

References

A Comparative Guide to LCV-d6 and Acid Yellow 7 for Bloodstain Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of forensic science and clinical research, the detection and enhancement of latent bloodstains are critical for accurate analysis. Two commonly employed chemical reagents for this purpose are Leuco Crystal Violet-d6 (LCV-d6) and Acid Yellow 7. This guide provides an objective comparison of their performance, supported by experimental data, to assist professionals in selecting the appropriate method for their specific needs.

At a Glance: LCV-d6 vs. Acid Yellow 7

FeatureLCV-d6 (Leuco Crystal Violet-d6)Acid Yellow 7
Target Molecule Heme group in hemoglobinProteins in blood
Reaction Principle Catalytic oxidationProtein dye staining
Appearance of Stain Violet/PurpleYellow (fluorescent)
Visualization Visible lightAlternate Light Source (ALS) at 400-490 nm
Primary Surface Porous and non-porous surfacesNon-porous, dark surfaces
Field Use Well-suited for on-site applicationsPrimarily used in a laboratory setting
Fixation Step Often incorporated into the working solutionRequires a separate, prior fixation step

Performance Characteristics

The selection of a bloodstain enhancement reagent is often dictated by the nature of the evidence and the analytical goals. Below is a summary of the performance characteristics of LCV-d6 and Acid Yellow 7 based on available research.

Sensitivity
  • LCV-d6 : Demonstrates high sensitivity, with studies indicating its ability to detect bloodstains at dilutions of up to 1:10,000.[1] On natural fabrics that have been laundered, LCV has been shown to produce positive results for blood dilutions down to 1:1000.

  • Acid Yellow 7 : Recognized as a very sensitive reagent, particularly on non-porous surfaces where it can reveal fine details.[2][3]

Specificity and False Positives
  • LCV-d6 : The reaction is dependent on the peroxidase-like activity of the heme group. False positives can occur in the presence of strong oxidizing agents. For instance, some household cleaners containing bleach have been shown to react with LCV, though the reaction may dissipate over time.

  • Acid Yellow 7 : As a protein stain, it may react with other protein-rich substances. However, in the context of bloodstains, it is generally considered specific. When a large amount of blood is present, the heme groups can reabsorb the emitted fluorescence, potentially reducing its effectiveness.[4]

Effect on Bloodstain Morphology
  • LCV-d6 : The application of LCV can sometimes lead to the diffusion of the bloodstain, particularly on porous surfaces if not applied correctly.

  • Acid Yellow 7 : Studies have shown that enhancement with Acid Yellow 7 can lead to a slight increase in the size of bloodstains. One study using ImageJ software for analysis reported an approximate 5% increase in the detection of small stains and an average increase in the area of a single stain by a factor of approximately 1.24.[4][5]

Experimental Protocols

Detailed and consistent application of these reagents is crucial for reliable and reproducible results.

Leuco Crystal Violet-d6 (LCV-d6) Protocol

The formulation for LCV often includes a fixative, allowing for a one-step application process.

Preparation of Working Solution:

A common formulation includes:

  • 10 grams of 5-sulfosalicylic acid

  • 500 mL of 3% hydrogen peroxide

  • 3.7 grams of sodium acetate

  • 1 gram of Leuco Crystal Violet

The components are typically mixed in the order listed, ensuring each is fully dissolved before adding the next.[6]

Application:

  • The LCV working solution is typically applied by spraying a fine mist over the suspected area.

  • Development of the characteristic violet color occurs within approximately 30 seconds.[6]

  • The enhanced stain should be photographed promptly, as prolonged exposure to light can cause background discoloration.[7]

Acid Yellow 7 Protocol

A key difference in the application of Acid Yellow 7 is the mandatory fixation step to prevent the bloodstain from running.

1. Fixation:

  • Prepare a 2% solution of 5-sulfosalicylic acid in water.

  • Apply the fixative to the bloodstain using a wash bottle or by covering the area with a filter paper soaked in the solution for at least three minutes.[8]

  • Allow the fixative to dry completely.

2. Staining:

  • Prepare the Acid Yellow 7 staining solution, which typically consists of the dye in a water, ethanol, and acetic acid mixture.[9]

  • Apply the staining solution to the fixed bloodstain using a wash bottle or by immersing the object.

  • Allow the stain to develop for approximately 3 to 5 minutes.

3. Rinsing and Visualization:

  • Gently rinse the surface with a solution of water, ethanol, and acetic acid to remove excess dye.

  • The stained area is then visualized under an alternate light source in the 400-490 nm range, where it will fluoresce.

Chemical Reaction Mechanisms

The underlying chemical principles for the enhancement of bloodstains differ significantly between LCV-d6 and Acid Yellow 7.

cluster_0 LCV-d6 Reaction LCV_d6 Leuco Crystal Violet-d6 (Colorless) CV_d6 Crystal Violet-d6 (Violet Color) LCV_d6->CV_d6 Catalytic Oxidation Heme Heme (in Hemoglobin) + Hydrogen Peroxide Heme->LCV_d6 Catalyst

Figure 1. Catalytic oxidation of LCV-d6 to colored Crystal Violet-d6.

cluster_1 Acid Yellow 7 Reaction AY7 Acid Yellow 7 Stained_Protein Stained Protein Complex (Yellow, Fluorescent) AY7->Stained_Protein Binds to Blood_Protein Proteins in Blood (e.g., Albumin, Globulins) Blood_Protein->Stained_Protein

Figure 2. Binding of Acid Yellow 7 to proteins in blood.

Experimental Workflow Comparison

The selection of a reagent will also influence the overall experimental workflow.

cluster_lcv LCV-d6 Workflow cluster_ay7 Acid Yellow 7 Workflow lcv_start Bloodstain lcv_apply Apply LCV-d6 Working Solution lcv_start->lcv_apply lcv_develop Color Development (Violet) lcv_apply->lcv_develop lcv_photo Photography (Visible Light) lcv_develop->lcv_photo ay7_start Bloodstain ay7_fix Fix with 5-Sulfosalicylic Acid ay7_start->ay7_fix ay7_stain Apply Acid Yellow 7 ay7_fix->ay7_stain ay7_rinse Rinse ay7_stain->ay7_rinse ay7_visualize Visualize with ALS (400-490 nm) ay7_rinse->ay7_visualize

Figure 3. Comparison of experimental workflows.

Conclusion

Both LCV-d6 and Acid Yellow 7 are powerful tools for the enhancement of bloodstains, each with distinct advantages and applications.

  • LCV-d6 is a versatile and easy-to-use reagent suitable for a wide range of surfaces and is particularly well-suited for field applications. Its one-step process (when using a formulation with a fixative) offers convenience and rapid results.

  • Acid Yellow 7 provides excellent sensitivity and contrast on non-porous, dark surfaces. Its fluorescent properties, when visualized with an alternate light source, can reveal fine details that may be missed with colorimetric tests. However, its multi-step process, including a mandatory fixation step, makes it more suitable for a controlled laboratory environment.

The choice between LCV-d6 and Acid Yellow 7 should be made after careful consideration of the substrate, the nature of the bloodstain, the available equipment, and the overall objectives of the analysis. For optimal results, it is recommended that laboratories validate their chosen protocols and that analysts are proficient in the application and interpretation of both techniques.

References

A Head-to-Head Battle in Bioanalysis: Isotope Dilution Mass Spectrometry with Deuterated Leucovorin (LCV-d6) Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on achieving the highest accuracy and precision in quantitative analysis.

In the landscape of bioanalysis, the demand for robust and reliable quantitative methods is paramount. When measuring the concentration of analytes in complex biological matrices, two terms often surface: the Isotope Dilution Method and the use of deuterated internal standards, such as Leucovorin-d6 (LCV-d6). This guide clarifies the relationship between these concepts and provides a quantitative comparison to alternative approaches, empowering researchers to make informed decisions for their analytical workflows.

It is a common misconception to view the "LCV-d6 method" and the "isotopic dilution method" as separate techniques. In reality, the use of a stable isotope-labeled internal standard like LCV-d6 is a specific and highly effective application of the broader principle of Isotope Dilution Mass Spectrometry (IDMS). This guide will, therefore, compare the quantitative performance of IDMS utilizing a deuterated internal standard against other common calibration strategies.

Quantitative Performance: A Clear Winner

The superiority of Isotope Dilution Mass Spectrometry (IDMS) with a stable isotope-labeled (SIL) internal standard, such as a deuterated form of the analyte, is evident in the data. This approach consistently delivers higher accuracy and precision by effectively compensating for variations in sample preparation, matrix effects, and instrument response.

ParameterIsotope Dilution with Deuterated ISStructural Analog Internal StandardExternal Calibration
Accuracy (Recovery) 91% to 112% in various tissues[1]Can be significantly lower and more variableHighly susceptible to matrix effects, leading to poor accuracy
Precision (CV%) Intra-assay: <15%, Inter-assay: <20%[2]Can be significantly higher due to differential matrix effects[3]Often shows poor precision due to uncorrected variability
Limit of Quantification (LOQ) Can achieve low ng/mL to pg/mL levels[1]Dependent on the ionization efficiency of the analogOften higher due to matrix interference
Matrix Effect Compensation Excellent[1]Partial and unpredictable[3]None
Robustness HighModerate to LowLow

The Underlying Principle: Why Isotope Dilution Excels

Isotope Dilution Mass Spectrometry is considered a "gold standard" in quantitative analysis due to its fundamental principle.[4] By introducing a known quantity of an isotopically labeled version of the analyte (the internal standard) into the sample at the earliest stage, both the analyte and the standard are subjected to the same experimental conditions. Any loss of analyte during sample extraction, purification, or ionization in the mass spectrometer is mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte to the internal standard remains constant, leading to a highly accurate and precise measurement.

In contrast, other methods fall short:

  • Structural Analog Internal Standards: These are molecules with a similar chemical structure to the analyte but a different mass. While they can partially correct for variability, their different physicochemical properties can lead to different extraction recoveries and ionization efficiencies compared to the analyte, resulting in biased and less precise results.[3]

  • External Calibration: This method relies on a calibration curve generated from standards prepared in a clean solvent. It completely fails to account for the complex and variable matrix effects present in biological samples, often leading to significant inaccuracies.

Experimental Protocols: A Closer Look

To illustrate the practical application, here are summarized experimental protocols for quantitative analysis using Isotope Dilution Mass Spectrometry.

Sample Preparation and Extraction for Leucovorin Analysis
  • Spiking: A known amount of the deuterated internal standard (e.g., Leucovorin-d4) is added to the plasma sample.[5]

  • Protein Precipitation: Proteins in the plasma are precipitated, typically using a solvent like methanol or acetonitrile, to release the analyte and internal standard.

  • Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge to remove interfering matrix components and concentrate the analyte and internal standard.[5]

  • Elution: The analyte and internal standard are eluted from the SPE cartridge with an appropriate solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in a solvent compatible with the liquid chromatography system.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography (LC) system. A reversed-phase C18 or C8 column is typically used to separate the analyte and internal standard from other components.[2] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile) is commonly employed.[5]

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. This provides high selectivity and sensitivity.

  • Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared in the same biological matrix.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps involved in a typical bioanalytical workflow using Isotope Dilution Mass Spectrometry.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Spike Add Deuterated Internal Standard (LCV-d6) Sample->Spike Extract Extraction & Purification (e.g., SPE) Spike->Extract LC Liquid Chromatography (Separation) Extract->LC MS Mass Spectrometry (Detection) LC->MS Ratio Calculate Analyte/IS Ratio MS->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Caption: Experimental workflow for IDMS.

Logical_Relationship cluster_Methods Quantitative Methods cluster_Performance Performance Metrics IDMS Isotope Dilution Mass Spectrometry (IDMS) SIL_IS Use of Deuterated Internal Standard (e.g., LCV-d6) IDMS->SIL_IS High_Accuracy High Accuracy SIL_IS->High_Accuracy High_Precision High Precision SIL_IS->High_Precision Low_Matrix_Effect Minimal Matrix Effects SIL_IS->Low_Matrix_Effect High_Robustness High Robustness SIL_IS->High_Robustness Analog_IS Use of Structural Analog IS Analog_IS->High_Accuracy Analog_IS->High_Precision External_Cal External Calibration External_Cal->High_Accuracy External_Cal->High_Precision

Caption: Method vs. Performance.

Conclusion: The Clear Choice for Uncompromised Data Quality

For researchers, scientists, and drug development professionals, the choice of quantitative method has profound implications for data quality and the ultimate success of a project. Isotope Dilution Mass Spectrometry, particularly when employing a stable isotope-labeled internal standard like deuterated Leucovorin, stands out as the superior methodology. Its ability to correct for nearly all sources of analytical variability ensures the highest degree of accuracy, precision, and robustness. While other methods may appear simpler or less expensive initially, the risk of generating unreliable data far outweighs any perceived benefits. For quantitative bioanalysis where confidence in the results is non-negotiable, IDMS is the unequivocal standard.

References

Safety Operating Guide

Proper Disposal of Leucocrystal Violet-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety protocols and clear operational guidance is paramount for the responsible handling of laboratory chemicals. This document outlines the proper disposal procedures for Leucocrystal Violet-d6, ensuring the safety of personnel and the protection of the environment. This compound is a sensitive chemical with specific handling requirements due to its potential health hazards and environmental toxicity.

This compound is classified as a substance suspected of causing cancer, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this substance and its containers are disposed of as hazardous waste and not mixed with household garbage or discharged into sewage systems.[1] Adherence to local, regional, national, and international regulations is mandatory.[1][2]

Hazard and Precautionary Data

For quick reference, the table below summarizes the key hazard information and precautionary statements associated with this compound.

Hazard ClassHazard StatementPrecautionary Statement
Carcinogenicity (Category 2)H351: Suspected of causing cancer[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Skin Irritation (Category 2)H315: Causes skin irritation[1]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation (Category 2)H319: Causes serious eye irritation[1]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
Hazardous to the Aquatic Environment (Acute 1)H400: Very toxic to aquatic life[1]P273: Avoid release to the environment.
Hazardous to the Aquatic Environment (Chronic 1)H410: Very toxic to aquatic life with long lasting effects[1]P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Experimental Protocol: Oxidative Degradation of this compound Waste

For small quantities of aqueous this compound waste generated in a laboratory setting, an oxidative degradation method can be employed to decolorize and break down the dye before collection by a certified hazardous waste disposal service. This procedure is based on the effective decomposition of Leucocrystal Violet using hydrogen peroxide and sodium bicarbonate.

Materials:

  • This compound aqueous waste

  • Sodium bicarbonate (NaHCO₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • Suitable glass reaction vessel (e.g., beaker or flask)

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Preparation: In a designated fume hood, place the aqueous this compound waste into the reaction vessel with a magnetic stir bar. Begin stirring.

  • pH Adjustment: Slowly add sodium bicarbonate to the solution. The addition of sodium bicarbonate acts as a catalyst for the oxidation reaction with hydrogen peroxide. Monitor the pH and adjust to be neutral to slightly basic (pH 7-8), as this range has been shown to be optimal for the degradation of triphenylmethane dyes.

  • Oxidation: While stirring, cautiously add 30% hydrogen peroxide to the solution. A typical starting point is a 1:1 molar ratio of hydrogen peroxide to the estimated amount of this compound in the waste. Note: The reaction is exothermic; add the hydrogen peroxide slowly to control the reaction rate.

  • Reaction: Continue stirring the solution at room temperature. The violet color of any oxidized Leucocrystal Violet should fade as the dye is degraded. Allow the reaction to proceed for at least two hours to ensure maximum decomposition.

  • Final pH Adjustment: After the reaction is complete, check the pH of the solution again. Neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.

  • Disposal: The treated, decolorized solution should be collected in a properly labeled hazardous waste container for pickup by a certified waste disposal service. Do not pour the treated solution down the drain.

Disposal Workflow

The following diagram illustrates the key decision points and steps for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_solid Solid Waste cluster_aqueous Aqueous Waste cluster_final Final Disposal start Start: this compound Waste assess Assess Waste Type (Solid vs. Aqueous) start->assess collect_solid Collect in a labeled, sealed container assess->collect_solid Solid treat Chemical Treatment (Oxidative Degradation) assess->treat Aqueous waste_pickup Arrange for pickup by a certified hazardous waste disposal service collect_solid->waste_pickup collect_treated Collect treated liquid in a labeled hazardous waste container treat->collect_treated collect_treated->waste_pickup

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.